Cinaciguat hydrochloride
Description
Propriétés
IUPAC Name |
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO5.ClH/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28;/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMBJOVHATVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cinaciguat Hydrochloride: A Deep Dive into its Mechanism of Action on Soluble Guanylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of cinaciguat hydrochloride, a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). Cinaciguat represents a significant therapeutic advancement, particularly in cardiovascular diseases characterized by oxidative stress and impaired NO-sGC-cGMP signaling.
Core Mechanism: Targeting the Oxidized State of sGC
The canonical activation of sGC is mediated by the binding of nitric oxide (NO) to the ferrous (Fe²⁺) heme moiety of the enzyme, leading to a conformational change that stimulates the synthesis of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). However, in pathological conditions associated with high oxidative stress, the sGC heme iron can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO.[1][2][3]
Cinaciguat (also known as BAY 58-2667) is classified as an sGC activator , distinguishing it from sGC stimulators like riociguat.[4][5] Its primary mechanism of action is to preferentially target and activate these oxidized (Fe³⁺) or heme-free (apo) forms of sGC.[1][3] This targeted action is crucial in disease states where NO bioavailability is reduced and sGC is dysfunctional.[1][6]
By activating the otherwise dormant enzyme, cinaciguat restores the production of the second messenger cGMP, leading to a cascade of downstream physiological effects, most notably vasodilation.[1][7]
Molecular Interaction and Activation
Structural and biochemical studies have elucidated the molecular basis of cinaciguat's action. Cinaciguat acts as a heme mimetic .[8] In oxidized or heme-free sGC, cinaciguat occupies the empty heme pocket within the β H-NOX domain of the enzyme.[8][9][10]
Key interactions include:
-
The carboxylate groups of cinaciguat mimic the interactions of the heme-propionate groups with conserved residues in the heme pocket, such as Y135, S137, and R139.[8][11]
-
The hydrophobic phenyl ring of cinaciguat folds within the heme cavity.[8]
This binding event induces a conformational change in sGC, shifting it to an active state and initiating cGMP synthesis.[10][11] Cryo-electron microscopy has revealed that upon cinaciguat binding, sGC can exist in both an inactive bent conformation and an active extended conformation.[10][11] The transition to the active, extended state is what drives the catalytic activity.
dot
Quantitative Data on Cinaciguat's Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the potent effects of cinaciguat on cGMP production and its physiological consequences.
Table 1: In Vitro Effects of Cinaciguat on cGMP Production
| Cell Type/Preparation | Condition | Cinaciguat Concentration | Fold Increase in cGMP | Reference |
| Ovine Fetal PASMC | Basal | 10 µM | ~1.8-fold | [7] |
| Ovine Fetal PASMC | ODQ-treated | 10 µM | >25-fold (2,500%) | [7] |
| PPHN Fetal PASMC | ODQ-treated | Not specified | 14- to 64-fold | [12] |
| Normal PASMC | Hyperoxia (FiO₂ 50%) | Not specified | ~4-fold | [13] |
| PPHN PASMC | Hyperoxia (FiO₂ 50%) | Not specified | ~4-fold | [13] |
| Adult Cardiomyocytes | Basal | 25-50 nM | ~2-fold | [14] |
PASMC: Pulmonary Artery Smooth Muscle Cells; PPHN: Persistent Pulmonary Hypertension of the Newborn; ODQ: 1H-[12][15]oxadiazolo[4,3-a]quinoxalin-1-one (an sGC oxidizer); FiO₂: Fraction of inspired oxygen.
Table 2: In Vivo Hemodynamic Effects of Cinaciguat
| Animal Model | Condition | Cinaciguat Dose | Effect | Reference |
| Fetal Lamb | Normal | 0.1–100 µg | >4-fold increase in pulmonary blood flow; 80% decrease in PVR | [7] |
| Fetal Lamb | ODQ-treated | Not specified | >120% enhancement of pulmonary vasodilation | [7] |
| Neonatal Lambs with PPHN | - | Not specified | Greater fall in PVR than 100% O₂, iNO, or ACh | [12] |
| Rabbit | Ischemia/Reperfusion | 10 µg/kg | 63% reduction in infarct size | [14] |
PVR: Pulmonary Vascular Resistance; iNO: inhaled Nitric Oxide; ACh: Acetylcholine.
Downstream Signaling Pathway
The activation of sGC by cinaciguat and the subsequent increase in intracellular cGMP levels trigger a well-defined signaling cascade, primarily through the activation of cGMP-dependent protein kinase (PKG).[6]
dot
Activated PKG phosphorylates various downstream targets, leading to:
-
Vasodilation: A decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in relaxation and vasodilation.[1]
-
Inhibition of Platelet Aggregation: Reduced platelet activation and aggregation.[1]
-
Anti-proliferative Effects: Inhibition of vascular smooth muscle proliferation.[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the mechanism of action of cinaciguat.
Measurement of cGMP Production in Cultured Cells
Objective: To quantify the effect of cinaciguat on sGC activity by measuring the production of cGMP in cultured cells, such as Pulmonary Artery Smooth Muscle Cells (PASMCs).
Methodology:
-
Cell Culture: PASMCs are cultured in appropriate growth medium until confluent.[12]
-
Pre-treatment (Optional): To study the effect on oxidized sGC, cells are pre-treated with an sGC oxidizing agent, such as 1H-[12][15]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), typically at a concentration of 10-20 µM.[7] For oxidative stress models, cells can be exposed to hyperoxia or H₂O₂.[12][13]
-
Inhibition of cGMP Degradation: To prevent the breakdown of newly synthesized cGMP, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as isobutylmethylxanthine (IBMX).
-
Stimulation: Cells are treated with cinaciguat at various concentrations (e.g., 10 µM) for a specified duration (e.g., 20 minutes).[7] Control groups include vehicle-treated cells and cells treated with an NO donor like sodium nitroprusside (SNP).[7][12]
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.
-
cGMP Quantification: The concentration of cGMP in the cell lysate is determined using a commercially available enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit.[3]
-
Data Normalization: cGMP levels are typically normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., Bradford or BCA assay), and expressed as pmol/mg of protein.[7]
dot
In Vivo Hemodynamic Studies in Animal Models
Objective: To evaluate the physiological effects of cinaciguat on vascular tone and blood flow in a living organism.
Methodology:
-
Animal Model: An appropriate animal model is chosen, such as fetal lambs to study persistent pulmonary hypertension of the newborn (PPHN).[7][16]
-
Surgical Instrumentation: Animals are surgically instrumented for hemodynamic monitoring. This typically involves the placement of catheters in major arteries and veins to measure blood pressure and administer drugs, and an ultrasonic flow transducer around a major artery (e.g., the pulmonary artery) to measure blood flow.[7]
-
Drug Administration: Cinaciguat is administered, often as an intravenous infusion, at varying doses.[7]
-
Hemodynamic Measurements: Key parameters such as pulmonary and systemic arterial pressure, heart rate, and pulmonary blood flow are continuously recorded.
-
Data Analysis: From the measured parameters, other variables like pulmonary vascular resistance (PVR) are calculated (PVR = [mean pulmonary artery pressure - left atrial pressure] / pulmonary blood flow).
-
Comparison: The effects of cinaciguat are often compared to other vasodilators, such as inhaled nitric oxide (iNO) or acetylcholine.[12]
Conclusion
This compound operates through a novel and clinically significant mechanism of action. By specifically activating the oxidized and heme-free forms of soluble guanylate cyclase that are prevalent in diseases with high oxidative stress, it bypasses the need for endogenous nitric oxide and restores the vasodilatory and protective cGMP signaling pathway. This targeted approach, supported by robust quantitative in vitro and in vivo data, underscores its therapeutic potential for a range of cardiovascular disorders. Further research and clinical development will continue to delineate the full scope of its applications.
References
- 1. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of cinaciguat (BAY 58-2667) bound to Nostoc H-NOX domain reveals insights into heme-mimetic activation of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation mechanism of human soluble guanylate cyclase by stimulators and activators [ouci.dntb.gov.ua]
- 11. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Frontiers | Cinaciguat (BAY-582667) Modifies Cardiopulmonary and Systemic Circulation in Chronically Hypoxic and Pulmonary Hypertensive Neonatal Lambs in the Alto Andino [frontiersin.org]
Cinaciguat Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinaciguat (hydrochloride), also known as BAY 58-2667, is a novel small molecule that functions as a soluble guanylate cyclase (sGC) activator. It was developed to target the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and homeostasis. Unlike traditional therapies that act as NO donors, Cinaciguat directly activates sGC, particularly in its NO-insensitive oxidized or heme-free state, which is prevalent in cardiovascular diseases associated with oxidative stress. This whitepaper provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to Cinaciguat hydrochloride.
Discovery and Rationale
The discovery of Cinaciguat was driven by the need for new therapeutic strategies for cardiovascular diseases, such as acute decompensated heart failure (ADHF) and pulmonary hypertension, where the endogenous NO-sGC-cGMP pathway is impaired.[1] In these conditions, increased oxidative stress leads to the oxidation of the heme moiety of sGC, rendering it unresponsive to NO.[2] This state of "NO resistance" limits the efficacy of conventional treatments like organic nitrates.
Researchers sought a compound that could bypass the need for NO and directly activate this dysfunctional, oxidized sGC. An automated ultra-high-throughput screening of over 900,000 compounds was conducted, utilizing a Chinese Hamster Ovary (CHO) cell line engineered to express sGC, a cGMP-sensitive cation channel, and the calcium-sensitive luminescent indicator aequorin. This screening identified a novel class of aminodicarboxylic acids as potent, NO-independent sGC activators, from which Cinaciguat was selected as a lead candidate.[3]
Mechanism of Action
Cinaciguat is a heme-mimetic. It acts by displacing the oxidized or lost heme group from the heme-binding pocket of the sGC β-subunit.[2][4] This binding event induces a conformational change in the enzyme, mimicking the activated state that is normally triggered by NO binding to the reduced (ferrous) heme.[4] This activation leads to a significant increase in the synthesis of the second messenger cGMP from guanosine triphosphate (GTP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation (vasodilation), as well as inhibiting platelet aggregation and vascular smooth muscle proliferation.[1][4]
dot
Caption: The NO-sGC-cGMP pathway and Cinaciguat's mechanism of action.
Synthesis of this compound
The synthesis of Cinaciguat involves a multi-step process. A representative synthetic route is described below, based on available literature.[3][4]
The synthesis starts with the etherification of methyl 2-(2-hydroxyphenyl)acetate with a brominated derivative of (4-phenethylphenyl)methanol. The resulting methyl ester is then hydrolyzed. This product is subsequently coupled with methyl 4-(aminomethyl)benzoate hydrochloride. The secondary amide formed is then reduced to the corresponding amine. This intermediate is then reacted with an appropriate acyl chloride to form a tertiary amide. A second reduction yields the tertiary amine, and a final hydrolysis of the methyl ester groups with sodium hydroxide in dioxane, followed by treatment with hydrochloric acid, affords this compound.
Data Presentation
Pharmacodynamic and Efficacy Data
Cinaciguat has demonstrated potent activity in both in vitro and in vivo models. It activates purified heme-free sGC with high efficacy and induces significant vasodilation.
| Parameter | Value | Conditions / Species | Reference |
| sGC Activation | |||
| EC₅₀ (Heme-free sGC) | ~0.2 µM | Purified bovine lung sGC with Tween 20 | [5] |
| EC₅₀ (in platelets) | 13-18 nM | Human platelets (with/without ODQ) | [6] |
| Vasodilation | |||
| IC₅₀ (Aortic relaxation) | 0.7 nM | Precontracted aortas from wild-type mice | [6] |
| IC₅₀ (Aortic relaxation) | 0.2 nM | Precontracted aortas from apo-sGC mice | [6] |
| cGMP Production | |||
| cGMP Increase | 14-fold | Ovine fetal pulmonary artery smooth muscle cells (after ODQ) | [7] |
Hemodynamic Effects in Acute Decompensated Heart Failure (ADHF) Patients
Clinical studies in patients with ADHF have shown that intravenous infusion of Cinaciguat leads to significant improvements in hemodynamic parameters. However, these benefits were often accompanied by dose-limiting hypotension.
| Hemodynamic Parameter | Baseline (Mean ± SD) | Change after Cinaciguat Infusion (Mean) | P-value vs. Placebo | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | 25.7 ± 5.0 mmHg | -7.7 mmHg | < 0.0001 | [8] |
| Mean Right Atrial Pressure | 12.4 ± 5.3 mmHg | -2.7 mmHg | 0.0019 | [8] |
| Cardiac Index | N/A | Increase | < 0.0001 | [8] |
| Systemic Vascular Resistance | N/A | Decrease | < 0.0001 | [8] |
| Systolic Blood Pressure | N/A | -21.6 ± 17.0 mmHg | N/A | [8] |
Pharmacokinetic Properties in Healthy Volunteers
Pharmacokinetic studies in healthy male volunteers have characterized the disposition of Cinaciguat following intravenous administration.
| Pharmacokinetic Parameter | Value | Conditions | Reference |
| Dosing | 50-250 µg/h | Intravenous infusion for up to 4 hours | [9] |
| Pharmacokinetics | Dose-proportional | Low interindividual variability | [9] |
| Plasma Concentration Decline | < 1.0 µg/L | Within 30 minutes of infusion cessation | [9] |
Experimental Protocols
Soluble Guanylate Cyclase (sGC) Activity Assay
The activity of purified sGC is typically determined by measuring the amount of cGMP produced from the substrate GTP.
-
Enzyme Preparation: Purified sGC (e.g., from bovine lung) is used. To assess the activity of the heme-free form, the enzyme is pre-incubated with a detergent like Tween 20 (e.g., 0.5% v/v) to remove the heme moiety.[5]
-
Reaction Mixture: The reaction is initiated by adding the sGC preparation to an assay buffer (e.g., 50 mM TEA/HCl, pH 7.4) containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, MgCl₂, and varying concentrations of Cinaciguat.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: The reaction is stopped, typically by heat inactivation or the addition of a stop solution.
-
cGMP Quantification: The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit or by radioimmunoassay (RIA).
-
Data Analysis: The rate of cGMP formation (e.g., in pmol/min/mg protein) is calculated, and dose-response curves are generated to determine the EC₅₀ value of Cinaciguat.
dot
Caption: Workflow for a typical soluble guanylate cyclase (sGC) activity assay.
Organ Bath Vasodilation Assay
This ex vivo method assesses the direct effect of Cinaciguat on vascular smooth muscle tone.
-
Tissue Preparation: Arterial rings (e.g., from rabbit saphenous artery or rat aorta) are dissected and mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine to induce a stable tone.
-
Drug Administration: Cumulative concentrations of Cinaciguat are added to the organ bath, and the changes in isometric tension (relaxation) are recorded.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. Concentration-response curves are plotted to determine the potency (IC₅₀) of Cinaciguat.
Conclusion and Future Perspectives
Cinaciguat represents a pioneering effort in the development of sGC activators, establishing a novel therapeutic principle for diseases characterized by NO-sGC-cGMP pathway dysfunction. Its ability to activate the NO-insensitive form of sGC provides a distinct advantage over traditional NO-donating drugs. While preclinical and early clinical studies demonstrated potent and favorable hemodynamic effects, the clinical development of intravenous Cinaciguat for acute decompensated heart failure was hampered by a narrow therapeutic window, with significant hypotension being a dose-limiting side effect.[8]
Despite these challenges, the discovery of Cinaciguat has paved the way for the development of second-generation sGC activators with improved pharmacokinetic and pharmacodynamic profiles. The insights gained from the study of Cinaciguat continue to inform research into targeting the sGC pathway for a range of cardiovascular and other diseases. Further investigation into alternative delivery methods, patient stratification, and combination therapies may yet unlock the full therapeutic potential of this class of compounds.
References
- 1. Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redheracles.net [redheracles.net]
- 4. Insights into soluble guanylyl cyclase activation derived from improved heme-mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of Cinaciguat: An In-depth Technical Guide for Drug Development Professionals
Abstract
Cinaciguat (BAY 58-2667) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO. Unlike sGC stimulators which require a reduced ferrous heme moiety for their activity, Cinaciguat uniquely targets and activates sGC in its NO-insensitive oxidized (ferric) or heme-free states.[1][2] This mechanism is particularly relevant in cardiovascular diseases characterized by high oxidative stress, where sGC becomes unresponsive to endogenous NO.[3] Cinaciguat has demonstrated potent vasodilation, afterload and preload reduction, and cardioprotective effects in preclinical models.[4][5] Clinical studies in acute decompensated heart failure (ADHF) confirmed its potent hemodynamic effects, though its development has been challenged by a narrow therapeutic window, with hypotension as a primary dose-limiting factor.[4][6] This document provides a comprehensive overview of the pharmacological profile of Cinaciguat, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, detailed experimental protocols, and key clinical findings.
Mechanism of Action
The canonical activation of sGC occurs when NO binds to its reduced (Fe²⁺) heme group, triggering a conformational change that increases the synthesis of the second messenger cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[2] In pathophysiological conditions associated with elevated oxidative stress, the sGC heme iron is oxidized to the ferric (Fe³⁺) state or the heme group is lost entirely (apo-sGC).[1] These forms of the enzyme are insensitive to NO, leading to impaired cGMP signaling and endothelial dysfunction.[2][3]
Cinaciguat circumvents this limitation. It is classified as an sGC activator because it preferentially targets these NO-insensitive forms of the enzyme.[1][7] Cinaciguat binds to the heme pocket of oxidized or heme-free sGC, mimicking the activated state and stimulating cGMP production.[1][4] Evidence suggests that Cinaciguat actively displaces the ferric heme cofactor, and this displacement is directly correlated with the increase in enzyme activity.[1] This targeted action allows Cinaciguat to induce vasodilation preferentially in diseased tissues where oxidative stress is prevalent.[3]
Signaling Pathway Diagram
The following diagram illustrates the differential mechanism of sGC modulation by endogenous NO, sGC stimulators, and sGC activators like Cinaciguat.
Pharmacodynamic Profile
Cinaciguat exerts potent vasodilatory effects on both the arterial and venous systems, leading to reductions in cardiac preload and afterload. Its activity is enhanced in the presence of sGC oxidation.
In Vitro Activity
The potency of Cinaciguat has been characterized in various in vitro systems, from purified enzymes to isolated tissues.
| Parameter | System/Condition | Value | Reference |
| EC₅₀ | Heme-free purified sGC | ~0.2 µM | [8] |
| EC₅₀ | sGC in cGMP reporter cells | 23.3 nM | [9] |
| EC₅₀ | sGC in endothelial cells | 0.3 µM | [9] |
| Potency | Vasorelaxation (rabbit saphenous artery) | 160-fold more potent than BAY 41-2272 | [7] |
| sGC Activation | Rat cardiomyocytes (at 1 nM) | Increased cGMP levels | [10] |
| cGMP Generation | Ovine fetal PASMCs (post-ODQ) | 14-fold increase | [7][11] |
Preclinical In Vivo Hemodynamics
Animal models have been crucial in defining the hemodynamic profile of Cinaciguat.
| Species/Model | Dose/Concentration | Key Findings | Reference |
| Canine (Heart Failure Model) | 0.1-0.3 µg/kg/min IV | Reduced systemic/pulmonary vascular resistance, MAP, RAP, PCWP; Increased cardiac output and renal blood flow. | [12] |
| Rabbit (Ischemia/Reperfusion) | 1-10 µg/kg IV | Reduced myocardial infarct size by up to 63%. | [10] |
| Rat (Isolated Heart) | 1-50 nM infusion | Significantly reduced infarct size; effect blocked by PKG antagonists. | [5][13] |
| Ovine Fetus | 0.1-100 µg (10 min infusion) | >4-fold increase in pulmonary blood flow; 80% reduction in pulmonary vascular resistance. | [7][11] |
| Diabetic Rats | 10 mg/kg/day p.o. | Alleviated oxidative stress and myocardial hypertrophy. | [14][15] |
Clinical Hemodynamics in ADHF Patients
Clinical trials in patients with acute decompensated heart failure (ADHF) demonstrated significant hemodynamic effects.
| Study/Parameter | Dose | Result (Change from Baseline) | Reference(s) |
| Phase IIb (NCT00559650) | |||
| Mean PCWP | Titrated up to 400 µg/h | -7.7 mmHg (vs. -3.7 mmHg for placebo) | [4][6][16] |
| Mean Right Atrial Pressure | Titrated up to 400 µg/h | -2.7 mmHg (vs. -0.6 mmHg for placebo) | [4][6][16] |
| Cardiac Index | Titrated up to 400 µg/h | Increased significantly (P < 0.0001 vs. placebo) | [4][6][16] |
| Systemic Vascular Resistance | Titrated up to 400 µg/h | Decreased significantly (P < 0.0001 vs. placebo) | [4][6][16] |
| Systolic Blood Pressure | Titrated up to 400 µg/h | -21.6 mmHg (vs. -5.0 mmHg for placebo) | [4][6] |
| Phase I (Healthy Volunteers) | |||
| Diastolic Blood Pressure | 50-250 µg/h (4h infusion) | Decreased significantly (P < 0.05 vs. placebo) | [17] |
| Heart Rate | 50-250 µg/h (4h infusion) | Increased significantly (P < 0.05 vs. placebo) | [17] |
Pharmacokinetic Profile
Cinaciguat is administered via intravenous infusion. Its pharmacokinetic properties have been characterized in healthy volunteers, patients with ADHF, and special populations.
| Parameter | Population | Value | Key Notes | Reference(s) |
| Kinetics | Healthy Volunteers & ADHF Patients | Dose-proportional | Low interindividual variability. | [2][12][17] |
| Clearance (CL) | ADHF Patients | 26.4 L/h | Cardiac output significantly affected clearance. | [12] |
| Volume of Distribution (Vss) | ADHF Patients | 18.4 L | [12] | |
| Decline Post-Infusion | Healthy Volunteers | Plasma levels < 1.0 µg/L within 30 min | Rapid decline after cessation of infusion. | [17][18] |
| Pharmacodynamic Recovery | ADHF Patients | ~1 hour for 50% recovery | Complete return to baseline estimated at 3-4 hours. | [12] |
| Hepatic Impairment (Mild) | Child-Pugh A | Minor increase in plasma concentration | Dose adaptation may not be required. | [18][19] |
| Hepatic Impairment (Moderate) | Child-Pugh B | Substantially higher exposure | Associated with more pronounced vasodilation. | [18][19] |
Detailed Experimental Protocols
In Vitro Vasodilation Assay (Isolated Aortic Rings)
This ex vivo protocol assesses the direct vasodilatory effect of a compound on vascular smooth muscle.
References
- 1. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. BAY 58-2667, a nitric oxide-independent guanylyl cyclase activator, pharmacologically post-conditions rabbit and rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. redheracles.net [redheracles.net]
- 13. academic.oup.com [academic.oup.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cinaciguat | Guanylate cyclase | TargetMol [targetmol.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Pharmacokinetics, pharmacodynamics, tolerability, and safety of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of the soluble guanylate cyclase activator cinaciguat in individuals with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinaciguat Hydrochloride: A Technical Guide to Target Engagement and Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinaciguat hydrochloride (BAY 58-2667), a potent soluble guanylate cyclase (sGC) activator, represents a significant therapeutic tool for cardiovascular pathologies.[1] Unlike sGC stimulators that enhance the enzyme's sensitivity to nitric oxide (NO), cinaciguat directly activates sGC, particularly in its NO-insensitive, oxidized, or heme-deficient states.[2][3] This technical guide provides an in-depth analysis of cinaciguat's mechanism of action, target engagement, and binding site, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The NO-sGC-cGMP Signaling Pathway
The nitric oxide (NO) signaling pathway is crucial for various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[3] Under normal physiological conditions, NO, produced by endothelial NO synthase (eNOS), diffuses into vascular smooth muscle cells and binds to the ferrous heme moiety of soluble guanylate cyclase (sGC).[1][2] This binding event triggers a conformational change in sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which mediates downstream effects such as smooth muscle relaxation.[2]
In pathological states characterized by increased oxidative stress, the heme component of sGC can be oxidized or lost, rendering the enzyme insensitive to NO.[2][3] Cinaciguat circumvents this limitation by directly activating these otherwise non-functional forms of sGC.[3]
Target Engagement: Activation of Soluble Guanylate Cyclase
Cinaciguat's primary molecular target is soluble guanylate cyclase (sGC), a heterodimeric enzyme composed of α and β subunits.[1] Specifically, cinaciguat is classified as an sGC activator, distinguishing it from sGC stimulators like riociguat.[1] While stimulators enhance the sensitivity of reduced (ferrous) sGC to NO, activators directly stimulate the enzyme, with a preference for the oxidized (ferric) or heme-free (apo-sGC) forms.[1][3]
The activation of sGC by cinaciguat is irreversible, leading to a sustained increase in cGMP production.[1] This irreversible mode of action is thought to contribute to its potent and long-lasting effects.[1]
Quantitative Data on Target Engagement
The following table summarizes the key quantitative parameters describing cinaciguat's engagement and activation of sGC from various experimental systems.
| Parameter | Value | Experimental System | Comments | Reference |
| EC50 | 15 nM | Human Platelets | In the presence of sildenafil. | [5] |
| EC50 | 18 nM | Human Platelets | Without ODQ (an sGC inhibitor). | [5] |
| EC50 | 13 nM | Human Platelets | In the presence of ODQ. | [5] |
| EC50 | ~0.2 µM (194 ± 15 nM) | Purified heme-free sGC | In the presence of 0.5% Tween 20 to remove heme. | [1] |
| IC50 (Vasorelaxation) | 0.2 nM | Aortas from apo-sGC mice | Precontracted aortas. | [5] |
| IC50 (Vasorelaxation) | 0.7 nM | Aortas from wild-type mice | Precontracted aortas. | [5] |
Binding Site: The Heme Pocket of the β-Subunit
Structural and functional studies have elucidated that cinaciguat binds within the heme pocket of the sGC β-subunit.[2][6] Cryo-electron microscopy studies have revealed that cinaciguat occupies the space normally inhabited by the heme protoporphyrin IX.[6] This binding stabilizes the enzyme in an active conformation, leading to cGMP production even in the absence of heme.[6] The interaction involves specific residues within the β H-NOX domain, and the binding of cinaciguat can induce a conformational state that mimics the NO-activated state.[6][7]
Signaling Pathway and Experimental Workflow
Cinaciguat Signaling Pathway
The following diagram illustrates the mechanism of action of cinaciguat within the NO-sGC-cGMP signaling cascade.
Experimental Workflow: sGC Activity Assay
The following diagram outlines a typical experimental workflow to determine the activity of purified sGC in the presence of cinaciguat.
Detailed Experimental Protocols
Purification of Soluble Guanylate Cyclase
sGC can be purified from sources such as bovine lung as previously described.[1] The purification process typically involves multiple chromatographic steps to isolate the heterodimeric enzyme from other cellular components. The purity of the final preparation is assessed by methods like SDS-PAGE.
sGC Activity Assay
This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.
-
Enzyme Preparation: Purified sGC (e.g., 50 ng) is used for each reaction.[1]
-
Heme Removal (for apo-sGC studies): To study the effect on heme-free sGC, the enzyme is pre-incubated with a detergent such as 0.5% Tween 20, which effectively removes the heme moiety.[1]
-
Reaction Mixture: The assay is conducted in a final volume of 0.1 ml containing:
-
Initiation of Reaction: The reaction is started by the addition of cinaciguat at various concentrations.[1]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).[1]
-
Termination and Quantification: The reaction is terminated, and the produced [³²P]cGMP is separated from the unreacted [α-³²P]GTP, typically by chromatography, and quantified using a scintillation counter.
Vascular Relaxation Studies
These experiments assess the functional consequence of sGC activation in intact tissues.
-
Tissue Preparation: Arterial rings (e.g., porcine coronary arteries or rat thoracic aortas) are isolated and mounted in organ baths.[1]
-
Pre-contraction: The arterial rings are pre-contracted with an agent like potassium chloride (K⁺).[1]
-
Cinaciguat Application: Cinaciguat is added to the organ bath in a cumulative or single-dose manner.[1]
-
Measurement of Relaxation: The change in tension of the arterial rings is recorded to quantify the extent of vasorelaxation.[1]
-
Irreversibility Assessment: To test for irreversibility, after inducing relaxation with cinaciguat, the drug is washed out extensively, and the persistence of the relaxation is monitored.[1]
Conclusion
This compound is a potent, irreversible activator of soluble guanylate cyclase that preferentially targets the enzyme in its oxidized or heme-free state. Its unique mechanism of action, centered on binding to the heme pocket of the sGC β-subunit, allows it to restore cGMP signaling in pathological conditions where NO bioavailability is compromised. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working on sGC modulators and related cardiovascular therapies.
References
- 1. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinaciguat - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Research on Cinaciguat Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical research on Cinaciguat hydrochloride (BAY 58-2667), a novel soluble guanylate cyclase (sGC) activator. Cinaciguat has been investigated for its potential therapeutic applications in various cardiovascular diseases, including heart failure, ischemia/reperfusion injury, and pulmonary hypertension. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Cinaciguat is a nitric oxide (NO)-independent activator of sGC, the primary receptor for NO.[1] Under conditions of oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[1][2] Cinaciguat preferentially targets and activates this NO-insensitive, oxidized/heme-free form of sGC, restoring the production of cyclic guanosine monophosphate (cGMP).[2][3] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), leading to a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and antiremodeling properties.[1][4]
Signaling Pathway of Cinaciguat
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redheracles.net [redheracles.net]
Cinaciguat Hydrochloride: A Technical Guide to its Mechanism and Impact on cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinaciguat (BAY 58-2667) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the key enzyme in the NO-cGMP signaling pathway.[1][2] This pathway is fundamental to various physiological processes, including vasodilation, inhibition of platelet aggregation, and regulation of vascular smooth muscle proliferation.[2][3] In pathological conditions characterized by high oxidative stress, such as heart failure and pulmonary hypertension, the heme moiety of sGC becomes oxidized or lost, rendering the enzyme insensitive to endogenous NO.[2][4] Cinaciguat selectively targets and activates this dysfunctional, NO-insensitive sGC, restoring the production of the second messenger cyclic guanosine monophosphate (cGMP) and its downstream signaling effects.[5][6] This technical guide provides an in-depth review of cinaciguat's mechanism of action, its quantitative effects on the cGMP pathway, and the experimental protocols used to characterize its activity.
Core Mechanism: Activation of the NO-Insensitive Soluble Guanylate Cyclase
The canonical activation of sGC is dependent on nitric oxide (NO) binding to the reduced ferrous (Fe²⁺) heme group within the enzyme's β-subunit.[7][8] This binding triggers a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cGMP.[8][9] However, under conditions of oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state or the entire heme group can be lost, creating an apo-sGC enzyme.[2][4] Both of these forms are unresponsive to NO.
Cinaciguat's unique mechanism involves binding to the heme pocket of this oxidized or heme-free sGC, mimicking the NO-bound state and activating the enzyme.[10][11] This restores cGMP production in diseased tissues where traditional NO-dependent signaling is impaired.[6] This targeted action makes cinaciguat a promising therapeutic agent for conditions associated with endothelial dysfunction and reduced NO bioavailability.[2][11]
References
- 1. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Cinaciguat (hydrochloride) | CAS 646995-35-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Blueprint of Cinaciguat's Soluble Guanylate Cyclase Activation: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activation of soluble guanylate cyclase (sGC) by Cinaciguat (BAY 58-2667). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on Cinaciguat's heme-independent mode of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows.
Introduction: A Paradigm Shift in sGC Modulation
Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation.[1][2] Traditionally, therapeutic strategies have focused on NO-dependent sGC stimulation. However, under conditions of oxidative stress, the ferrous (Fe2+) heme moiety of sGC can be oxidized to the ferric (Fe3+) state or lost entirely, rendering the enzyme unresponsive to NO.[1][3] Cinaciguat represents a novel class of sGC activators that bypasses the requirement for NO, directly targeting and activating oxidized and heme-free (apo-sGC) forms of the enzyme.[1][3][4][5] This unique mechanism of action makes Cinaciguat a promising therapeutic agent for cardiovascular diseases associated with oxidative stress.
Molecular Mechanism of Action: A Heme-Mimetic Approach
Cinaciguat's primary mechanism of action involves its function as a heme mimetic.[6] It preferentially targets sGC that is in an oxidized or heme-free state.[1][3][4][5] The activation process can be conceptualized through the following key steps:
-
Heme Pocket Occupancy: In oxidized sGC, the heme group is more loosely bound. Cinaciguat is proposed to facilitate the displacement of this oxidized heme and subsequently occupy the vacant heme-binding pocket within the β1 subunit's H-NOX (Heme-Nitric oxide/Oxygen binding) domain.[1][6][7]
-
Conformational Realignment: The binding of Cinaciguat within the heme pocket induces a conformational change in the sGC enzyme.[7] This structural shift mimics the activated state that is typically achieved through the binding of NO to the reduced ferrous heme.
-
Enzymatic Activation: This conformational change allosterically activates the catalytic domain of sGC, leading to a significant increase in the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[7][8][9]
Recent cryo-electron microscopy studies of human sGC in complex with Cinaciguat have confirmed that it binds within the β H-NOX domain and that the enzyme can adopt both active and inactive conformations, highlighting the dynamic nature of its activation.[2][10][11]
Quantitative Data on Cinaciguat's sGC Activation
The efficacy of Cinaciguat has been quantified through various in vitro studies. The following tables summarize key quantitative parameters of its interaction with and activation of sGC.
| Parameter | Value | sGC State | Reference(s) |
| EC50 | ~10 nM | Oxidized | [8] |
| ~0.2 µM (194 ± 15 nM) | Heme-free | [1] | |
| Kd | Low nanomolar range | Unspecified | [8] |
| Fold Activation | Up to 200-fold | Oxidized/Apo | [2] |
| Maximal Activity | 24.4 ± 1.0 µmol/min/mg | Heme-free | [1] |
Table 1: Potency and Efficacy of Cinaciguat in Activating Soluble Guanylate Cyclase.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular basis of Cinaciguat's activation of sGC.
Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol measures the enzymatic activity of sGC by quantifying the conversion of [α-32P]GTP to [32P]cGMP.
Materials:
-
Purified sGC
-
Cinaciguat
-
[α-32P]GTP
-
GTP
-
MgCl2
-
Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4)
-
Termination solution (e.g., 120 mM zinc acetate)
-
Precipitation solution (e.g., 120 mM sodium carbonate)
-
Alumina columns
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, GTP, and [α-32P]GTP.
-
Add purified sGC to the reaction mixture.
-
To induce the heme-free state, a detergent like Tween 20 can be included in the reaction buffer.[1] For studying the oxidized state, sGC can be pre-treated with an oxidizing agent such as 1H-[7][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).
-
Initiate the reaction by adding Cinaciguat at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding the termination solution, followed by the precipitation solution.
-
Centrifuge the samples to pellet the unreacted GTP.
-
Apply the supernatant to an alumina column to separate [32P]cGMP from the remaining [α-32P]GTP.
-
Elute the [32P]cGMP from the column.
-
Quantify the amount of [32P]cGMP using liquid scintillation counting.
-
Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein).
cGMP Measurement by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the concentration of cGMP in biological samples.
Materials:
-
Commercially available cGMP ELISA kit (containing cGMP standards, cGMP-alkaline phosphatase conjugate, anti-cGMP antibody, and substrate)
-
Cell or tissue lysates
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
Prepare a standard curve using the provided cGMP standards.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the cGMP-alkaline phosphatase conjugate to each well.
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the concentration of cGMP in the samples by interpolating from the standard curve.
Monitoring of sGC Heme Loss by UV-Visible Spectroscopy
This protocol is used to observe the displacement of the heme group from sGC.
Materials:
-
Purified sGC
-
Cinaciguat
-
Oxidizing agent (e.g., ODQ)
-
Heme trap (e.g., apomyoglobin)
-
UV-Visible spectrophotometer
Procedure:
-
Obtain the baseline UV-Visible spectrum of purified, oxidized sGC. The Soret peak for ferric sGC is typically around 391 nm.[2]
-
Add Cinaciguat to the sGC solution.
-
Include a heme trap, such as apomyoglobin, in the solution to prevent the re-binding of the displaced heme to sGC.
-
Monitor the change in the UV-Visible spectrum over time.
-
A decrease in the absorbance at the Soret peak of ferric sGC indicates the loss of the heme group.
-
The rate of heme loss can be calculated from the time-dependent decrease in the Soret peak absorbance.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Cinaciguat signaling pathway.
Caption: Experimental workflow for sGC activity assay.
References
- 1. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox regulation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. Reactome | Cinaciguat binds sGC:NO [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 10. cusabio.com [cusabio.com]
- 11. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cinaciguat Hydrochloride for Research in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinaciguat (hydrochloride), also known as BAY 58-2667, is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] In cardiovascular pathologies, oxidative stress can lead to the oxidation or loss of the heme group from sGC, rendering it insensitive to endogenous NO.[2][3] Cinaciguat specifically targets this dysfunctional, heme-free sGC, restoring the vasodilatory and cardioprotective cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This guide provides a comprehensive overview of Cinaciguat's mechanism of action, summarizes its effects in key cardiovascular disease models, details relevant experimental protocols, and provides visual diagrams of its signaling pathway and experimental workflows.
Mechanism of Action
Under physiological conditions, nitric oxide (NO) binds to the reduced heme moiety of sGC, stimulating the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[2][4] cGMP, in turn, activates protein kinase G (PKG), leading to vasodilation and other cardioprotective effects.[3][4] In many cardiovascular diseases, increased oxidative stress oxidizes the sGC heme group (Fe²⁺ to Fe³⁺) or causes its complete dissociation, creating an NO-insensitive apo-sGC.[2][3]
Cinaciguat acts as a heme mimetic, binding to the now-vacant heme pocket of this oxidized or heme-free sGC.[1][5] This binding allosterically activates the enzyme, restoring cGMP production independently of NO.[2][6] This targeted action allows for preferential vasodilation in diseased tissues where sGC is dysfunctional.[7]
Signaling Pathway of Cinaciguat Action
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinaciguat - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
Methodological & Application
Experimental protocol for using Cinaciguat hydrochloride in cell culture
{"result": "Cinaciguat is a soluble guanylate cyclase (sGC) activator. It activates sGC independently of nitric oxide (NO) and enhances the effect of NO on sGC. Cinaciguat increases intracellular cGMP levels, leading to vasodilation and other cGMP-mediated effects.", "source": "DrugBank", "title": "Cinaciguat - DrugBank"} {"result": "Cinaciguat is a potent activator of soluble guanylate cyclase (sGC) that works independently of nitric oxide (NO). It is often used in research to study the effects of cGMP signaling in various cell types. In cell culture experiments, Cinaciguat is typically dissolved in a suitable solvent, such as DMSO, and then diluted in cell culture medium to the desired final concentration. The optimal concentration and incubation time can vary depending on the cell type and the specific research question.", "source": "Tocris Bioscience", "title": "Cinaciguat - Tocris Bioscience"} {"result": "A study on pulmonary artery smooth muscle cells (PASMCs) used Cinaciguat at concentrations ranging from 0.01 to 10 \u03bcM. The cells were incubated with Cinaciguat for various time points, such as 30 minutes, 1 hour, and 24 hours, to measure cGMP levels and assess downstream effects.", "source": "American Journal of Respiratory and Critical Care Medicine", "title": "The sGC Activator Cinaciguat Inhibits Proliferation and Induces Apoptosis in Pulmonary Artery Smooth Muscle Cells"} {"result": "Cinaciguat has been shown to induce vasodilation in isolated blood vessels and to have anti-inflammatory and anti-proliferative effects in various cell types. These effects are mediated by the activation of the cGMP/PKG signaling pathway.", "source": "British Journal of Pharmacology", "title": "Pharmacological characterization of the soluble guanylate cyclase activator cinaciguat"} {"result": "When preparing Cinaciguat for cell culture experiments, it is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low enough to not affect the cells. A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines.", "source": "Nature Protocols", "title": "General guidelines for cell culture experiments"} {"result": "To assess the effects of Cinaciguat, researchers often measure intracellular cGMP levels using commercially available ELISA kits. Other common endpoints include measuring the phosphorylation of downstream targets of PKG, such as VASP, or assessing changes in cell proliferation, migration, or apoptosis.", "source": "Cell Signaling Technology", "title": "cGMP/PKG Signaling Pathway"} {"result": "Cinaciguat is a heme-independent activator of sGC, meaning it can activate the enzyme even when the heme group is oxidized or absent. This makes it a useful tool to study sGC function under conditions of oxidative stress.", "source": "Journal of Biological Chemistry", "title": "Heme-independent activation of soluble guanylate cyclase by cinaciguat"} {"result": "In a study investigating the effects of Cinaciguat on cardiac fibroblasts, cells were treated with Cinaciguat (1 \u03bcM) for 24 hours. This resulted in a significant increase in cGMP levels and a reduction in collagen synthesis.", "source": "Cardiovascular Research", "title": "The sGC activator cinaciguat attenuates cardiac fibrosis"} {"result": "The stability of Cinaciguat in cell culture medium should be considered, especially for long-term experiments. It is recommended to prepare fresh dilutions of the compound for each experiment.", "source": "Sigma-Aldrich", "title": "Cinaciguat - Product Information"} {"result": "Cinaciguat hydrochloride is soluble in DMSO. For a 10 mM stock solution, dissolve 5.2 mg of this compound (molecular weight 520.39 g/mol ) in 1 mL of DMSO.", "source": "Cayman Chemical", "title": "Cinaciguat (hydrochloride) - Product Information"} {"result": "The activation of soluble guanylate cyclase (sGC) by Cinaciguat leads to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a variety of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal function.", "source": "Pharmacological Reviews", "title": "Soluble Guanylate Cyclase: A New Therapeutic Target"} {"result": "A general protocol for treating adherent cells in a 6-well plate: 1. Seed cells and grow to desired confluency. 2. Remove growth medium and wash cells with PBS. 3. Add fresh serum-free or low-serum medium containing the desired concentration of Cinaciguat (and vehicle control). 4. Incubate for the desired time period. 5. Harvest cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or cell lysis for cGMP measurement).", "source": "Abcam", "title": "General protocol for treating cells with a compound"} {"result": "Downstream effects of cGMP/PKG signaling include modulation of ion channel activity, reduction of intracellular calcium levels, and regulation of gene expression.", "source": "Physiological Reviews", "title": "The cGMP signaling pathway"} {"result": "When using Cinaciguat, it's crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., a known NO donor like SNP) to ensure the observed effects are specific to sGC activation by Cinaciguat.", "source": "Current Protocols in Pharmacology", "title": "In Vitro Assays for Soluble Guanylate Cyclase"}### Application Notes and Protocols for this compound in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). It stimulates sGC to produce cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. Cinaciguat's ability to activate sGC even in the presence of oxidative stress or heme-deficient sGC makes it a valuable tool for studying the cGMP signaling pathway in vitro. These application notes provide a detailed protocol for the use of this compound in cell culture experiments.
Mechanism of Action
Cinaciguat directly activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG), which phosphorylates downstream target proteins. This signaling cascade results in a variety of cellular responses, such as modulation of ion channel activity, reduction of intracellular calcium levels, and regulation of gene expression. The effects of Cinaciguat are independent of NO, allowing for the specific investigation of the sGC-cGMP pathway.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for this compound in various cell culture experiments based on published literature. The optimal conditions may vary depending on the cell type and experimental endpoint.
| Cell Type | Concentration Range | Incubation Time | Measured Effect | Reference |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | 0.01 - 10 µM | 30 min, 1 hr, 24 hr | Increased cGMP levels, inhibition of proliferation, induction of apoptosis | |
| Cardiac Fibroblasts | 1 µM | 24 hours | Increased cGMP levels, reduction in collagen synthesis |
Experimental Protocols
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.2 mg of this compound (Molecular Weight: 520.39 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to prepare fresh dilutions for each experiment.
-
This protocol provides a general guideline for treating adherent cells in a multi-well plate format.
-
Materials:
-
Adherent cells in culture
-
Complete growth medium
-
Phosphate-buffered saline (PBS), sterile
-
Serum-free or low-serum medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed the cells into a multi-well plate at a density that will ensure they reach the desired confluency (typically 70-80%) at the time of treatment.
-
Cell Adherence and Growth: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) to allow for adherence and growth.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in serum-free or low-serum medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest Cinaciguat concentration. A final DMSO concentration of 0.1% or less is generally recommended.
-
Cell Treatment:
-
Aspirate the complete growth medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Aspirate the PBS and add the prepared medium containing the different concentrations of Cinaciguat or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard culture conditions.
-
Downstream Analysis: Following incubation, harvest the cells for the intended downstream analysis. This may include:
-
cGMP Measurement: Lyse the cells and measure intracellular cGMP levels using a commercially available ELISA kit.
-
Western Blotting: Extract total protein to analyze the phosphorylation status of downstream targets of PKG, such as VASP.
-
Gene Expression Analysis: Isolate RNA for qRT-PCR to assess changes in gene expression.
-
Cell-Based Assays: Perform assays to measure cell proliferation, migration, or apoptosis.
-
-
Caption: General experimental workflow for cell treatment.
To ensure the validity of the experimental results, it is crucial to include the following controls:
-
Vehicle Control: Treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the Cinaciguat. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: A set of cells that are not treated with either Cinaciguat or the vehicle. This serves as a baseline for normal cell function.
-
Positive Control: If applicable, use a known activator of the sGC-cGMP pathway, such as a nitric oxide donor (e.g., sodium nitroprusside - SNP), to confirm that the pathway is functional in the experimental cell system.
Troubleshooting
-
Low or No Response:
-
Cell Line: The cell line may not express sufficient levels of sGC. Confirm sGC expression via Western blot or qPCR.
-
Compound Activity: Ensure the Cinaciguat stock solution is properly prepared and has not undergone multiple freeze-thaw cycles.
-
Incubation Time/Concentration: Optimize the concentration and incubation time for your specific cell type and endpoint.
-
-
High Background in Vehicle Control:
-
DMSO Concentration: The concentration of DMSO may be too high, causing cellular stress or off-target effects. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
-
Variability Between Replicates:
-
Cell Plating: Ensure uniform cell seeding across all wells.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate delivery of reagents.
-
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the sGC-cGMP signaling pathway in a variety of cell culture models.
Cinaciguat Hydrochloride for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinaciguat hydrochloride, a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), holds significant promise for therapeutic interventions in cardiovascular diseases. By stimulating the sGC-cGMP-PKG signaling cascade, cinaciguat promotes vasodilation and exerts cardioprotective effects. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, with a focus on dosage, administration, and relevant experimental models. The information is intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action
Cinaciguat activates sGC, an enzyme that is a key receptor for nitric oxide.[1] This activation leads to an increased biosynthesis of cyclic guanosine monophosphate (cGMP), which in turn acts as a second messenger to mediate various physiological responses, most notably vasodilation.[1] The downstream signaling of cGMP is primarily mediated by cGMP-dependent protein kinase (PKG). In cardiomyocytes, PKG activation influences several pathways that regulate calcium homeostasis, myofilament sensitivity, and cellular processes such as hypertrophy and apoptosis. Key downstream targets of PKG include the L-type Ca2+ channel, phospholamban, and troponin I. Additionally, PKG can modulate signaling cascades involving calcineurin-NFAT, CaMKII, ERK, GSK3β, and the TSC2/mTOR pathway.
Signaling Pathway
Caption: Cinaciguat signaling pathway in cardiomyocytes.
Dosage and Administration in Mouse Models
The appropriate dosage and route of administration for this compound are dependent on the specific mouse model and the intended therapeutic effect. The following tables summarize dosages used in various in vivo studies.
Intravenous and Intraperitoneal Administration
| Mouse Model | Strain | Dosage | Route | Vehicle | Key Findings |
| Ischemia/Reperfusion Injury | ICR | 10 µg/kg | i.p. or i.v. | 10% DMSO | Pretreatment (i.p.) reduced infarct size by 80%. Administration at reperfusion (i.v.) reduced infarct size by 63%. Preserved cardiac function.[2] |
Oral Administration
While specific oral gavage studies in mice are not detailed in the provided results, a study in a rat model of type-1 diabetes utilized a daily oral dose. This information may be useful for designing similar studies in mice, with appropriate allometric scaling.
| Animal Model | Strain | Dosage | Route | Vehicle | Key Findings |
| Type-1 Diabetes | Sprague-Dawley Rat | 10 mg/kg/day | p.o. | Not specified | Prevented diabetic cardiomyopathy, improved cardiac performance. |
Another study in a mouse model of diabetic nephropathy administered cinaciguat in the chow, though the specific concentration was not stated.[3]
Experimental Protocols
Ischemia/Reperfusion Injury Model in Mice
This protocol is based on a study investigating the cardioprotective effects of cinaciguat.[2]
Materials:
-
This compound
-
10% Dimethyl sulfoxide (DMSO) in sterile saline
-
Adult male ICR mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture material
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in 100% DMSO. For administration, dilute the stock solution with sterile saline to a final concentration where the desired dose is delivered in a volume of 100-200 µL, with a final DMSO concentration of 10%.
-
Animal Preparation: Anesthetize the adult male ICR mice.
-
Drug Administration:
-
Pre-treatment: Administer cinaciguat (10 µg/kg) or vehicle (10% DMSO) via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia.
-
Treatment at Reperfusion: Administer cinaciguat (10 µg/kg) or vehicle (10% DMSO) as an intravenous (i.v.) bolus 5 minutes before the onset of reperfusion.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
-
After 30 minutes, release the ligature to allow for reperfusion.
-
-
Endpoint Analysis: After 24 hours of reperfusion, assess cardiac function (e.g., via echocardiography) and determine the infarct size.
Experimental Workflow:
Caption: Experimental workflow for ischemia/reperfusion mouse model.
Quantitative Data Summary
The following tables summarize the quantitative effects of cinaciguat observed in in vivo mouse studies.
Cardioprotective Effects in a Mouse Ischemia/Reperfusion Model[2]
| Parameter | Control (Vehicle) | Cinaciguat (10 µg/kg, Pre-treatment) | Cinaciguat (10 µg/kg, at Reperfusion) |
| Infarct Size (% of Risk Area) | ~50% | ~10% (80% reduction) | ~18.5% (63% reduction) |
| Ejection Fraction (%) | ~25% | ~45% | ~35% |
| Fractional Shortening (%) | ~15% | ~25% | ~20% |
Hemodynamic Effects in Mice
| Parameter | Baseline | Post-Cinaciguat (10 µg/kg) |
| Mean Arterial Pressure (mmHg) | Not specified | Transient decrease, returned to normal within 5 minutes |
Conclusion
This compound is a potent sGC activator with demonstrated efficacy in mouse models of cardiovascular disease, particularly in the context of ischemia/reperfusion injury. The standard effective dose for injectable administration in these models is 10 µg/kg. Careful consideration of the experimental design, including the timing of administration and the choice of vehicle, is crucial for obtaining reliable and reproducible results. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of cinaciguat.
References
- 1. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Kinase G to Treat Cardiac Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinaciguat Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of Cinaciguat hydrochloride (also known as BAY 58-2667) stock solutions for experimental use. Cinaciguat is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), a key enzyme in the NO/cGMP signaling pathway.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid.[3] Understanding its solubility is crucial for preparing appropriate stock solutions. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3] It is sparingly soluble in aqueous buffers.[3] For experiments requiring aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | [2] |
| DMSO | 110 mg/mL (with ultrasonic) | [4] |
| DMSO | 30 mg/mL | [1][3] |
| DMSO | 10 mg/mL (clear solution) | |
| DMF | 30 mg/mL | [1][3] |
| Ethanol | 5 mg/mL | [1][3] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [1][3] |
| Water | < 0.1 mg/mL (insoluble) | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened[4]
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 602.2 g/mol ), weigh out 6.022 mg.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For a 10 mM solution, add 1 mL of DMSO for every 6.022 mg of compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C.
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration in Solvent | Reference |
| -20°C | 1 month | [2][4] |
| -80°C | 6 months | [2][4] |
| -20°C | 1 year | [5] |
| -80°C | 2 years | [5] |
Note: Aqueous solutions are not recommended for storage for more than one day.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for cell-based experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in the experiment.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately.
Signaling Pathway and Experimental Workflow
Cinaciguat activates soluble guanylate cyclase (sGC) independently of nitric oxide (NO), particularly when the heme group of sGC is oxidized or lost.[1] This leads to the conversion of GTP to cGMP, which then mediates various downstream effects, including vasorelaxation.[1]
Caption: Cinaciguat signaling pathway.
Caption: Workflow for stock solution preparation.
References
Application of Cinaciguat Hydrochloride in Preclinical Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cinaciguat hydrochloride (BAY 58-2667) is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). In the pathophysiology of pulmonary hypertension (PH), the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is often impaired.[1] This impairment can be due to reduced NO bioavailability or the oxidation of the heme group on sGC, rendering it unresponsive to NO.[1] Cinaciguat uniquely activates the oxidized, heme-free form of sGC, restoring cGMP production and promoting vasodilation, making it a promising therapeutic agent for PH.[1][2]
Preclinical studies have demonstrated the efficacy of Cinaciguat in various animal models of pulmonary hypertension, including neonatal lambs with persistent pulmonary hypertension of the newborn (PPHN) and rodent models of monocrotaline-induced PH.[2][3][4] In these models, Cinaciguat has been shown to cause significant pulmonary vasodilation, reduce pulmonary vascular resistance, and increase cGMP levels, even under conditions of oxidative stress where NO-dependent therapies may be less effective.[2][4] These characteristics underscore its potential as a valuable tool for investigating the pathophysiology of PH and for the development of novel therapeutic strategies.
Signaling Pathway of Cinaciguat in Pulmonary Hypertension
References
- 1. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cinaciguat (BAY-582667) Modifies Cardiopulmonary and Systemic Circulation in Chronically Hypoxic and Pulmonary Hypertensive Neonatal Lambs in the Alto Andino - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NO-Independent sGC Activation with Cinaciguat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinaciguat (BAY 58-2667), a member of the soluble guanylate cyclase (sGC) activators, presents a unique mechanism for stimulating the nitric oxide (NO) signaling pathway. Unlike sGC stimulators that enhance the enzyme's sensitivity to NO, Cinaciguat directly activates sGC, particularly in its NO-insensitive, oxidized, or heme-free state.[1][2] This property makes it an invaluable tool for investigating the therapeutic potential of enhancing the NO-sGC-cGMP pathway in disease states characterized by oxidative stress, where NO bioavailability is compromised and sGC is dysfunctional.[2]
These application notes provide detailed protocols for utilizing Cinaciguat hydrochloride to study NO-independent sGC activation in various experimental settings. The protocols are designed to guide researchers in assessing the pharmacological effects of Cinaciguat and elucidating its mechanism of action.
Mechanism of Action: NO-Independent sGC Activation
Under physiological conditions, nitric oxide (NO) binds to the ferrous (Fe²⁺) heme moiety of soluble guanylate cyclase (sGC), triggering a conformational change that leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] However, in pathological conditions associated with oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering sGC insensitive to NO.[4]
Cinaciguat bypasses the need for NO by binding to the now-vacant heme pocket of the oxidized or heme-free sGC, mimicking the NO-bound state and directly activating the enzyme to produce cGMP.[5][6] This leads to the downstream effects of cGMP signaling, including vasodilation and cardioprotection.[1][2]
Signaling Pathway of Cinaciguat Action
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | System | Reference |
| EC₅₀ (sGC activation) | 15 nM | Human Platelets | [7] |
| EC₅₀ (heme-free sGC) | ~0.2 µM | Purified sGC | [8] |
| K_d | 3.2 nM | Guanylate Cyclase | [9] |
| IC₅₀ (vasorelaxation) | 0.2 nM | Apo-sGC mice aorta | [7] |
| IC₅₀ (vasorelaxation) | 0.7 nM | Wild-type mice aorta | [7] |
Table 2: In Vivo Dosages and Effects of this compound in Animal Models
| Animal Model | Dosage | Route | Key Effects | Reference |
| Rabbits (Ischemia/Reperfusion) | 10 µg/kg | IV | 63% reduction in infarct size (pre-ischemia); 41% reduction (at reperfusion) | [1][6] |
| Mice (Ischemia/Reperfusion) | 10 µg/kg | IP | 80% reduction in infarct size (pre-ischemia); Preserved cardiac function | [1][6] |
| Rats (Type 1 Diabetes) | 10 mg/kg/day | PO | Prevented cardiac structural alterations and improved cardiac performance | |
| Ovine Fetus (Pulmonary Vasodilation) | 0.1-100 µg | IV | Dose-related increases in pulmonary blood flow and reduced pulmonary vascular resistance | [4] |
Table 3: Hemodynamic Effects of Cinaciguat in Human Studies (Acute Decompensated Heart Failure)
| Parameter | Change from Baseline | Dosage | Reference |
| Pulmonary Capillary Wedge Pressure | -7.7 mmHg | 100 µg/h initial, titrated | [10] |
| Mean Right Atrial Pressure | -2.7 mmHg | 100 µg/h initial, titrated | [10] |
| Cardiac Index | Increased | 100 µg/h initial, titrated | [10] |
| Mean Arterial Pressure | Decreased | 100 µg/h initial, titrated | [10] |
Experimental Protocols
Protocol 1: In Vitro sGC Activity Assay in Cell Lysates
This protocol is for determining the effect of Cinaciguat on sGC activity in cultured cells, such as pulmonary artery smooth muscle cells (PASMCs).
Experimental Workflow
Caption: Workflow for in vitro sGC activity assay.
Materials:
-
Cultured PASMCs
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reaction mixture: Serum-free medium containing 1 µM MgCl₂, 0.5 µM IBMX (a phosphodiesterase inhibitor), and 10 µM sildenafil (a PDE5 inhibitor).[11]
-
Optional: ODQ (1H-[1][12]oxadiazolo[4,3-a]quinoxalin-1-one) for inducing sGC oxidation.[11]
-
0.1 N HCl for cell lysis.[13]
-
cGMP ELISA kit
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Culture PASMCs in appropriate flasks or plates until they reach confluence.
-
(Optional) To study NO-independent activation under oxidative stress, pre-treat cells with an sGC oxidizer like ODQ (e.g., 20 µM).[11]
-
Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the reaction mixture containing the desired concentration of this compound (e.g., 10 µM) to the cells.[11] Incubate for 20 minutes at 37°C.[11]
-
Terminate the reaction by aspirating the mixture and lysing the cells with 0.1 N HCl.[13]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Measure the cGMP concentration in the supernatant using a commercial cGMP ELISA kit according to the manufacturer's instructions.
-
Determine the total protein concentration in the lysate using a BCA protein assay kit.
-
Calculate and express the sGC activity as pmol of cGMP generated per mg of total protein.[11]
Protocol 2: Assessment of Vasodilation in Isolated Arterial Rings
This protocol describes the methodology for evaluating the vasorelaxant effects of Cinaciguat on isolated arterial segments.
Experimental Workflow
Caption: Workflow for vasodilation assay in isolated arteries.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (or other vasoconstrictor)
-
This compound
-
Organ bath system with force transducers and data acquisition software
Procedure:
-
Euthanize a rat according to approved institutional guidelines and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective tissue and fat in cold Krebs-Henseleit buffer.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15 minutes.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.
-
Record the changes in isometric tension until a maximal response is observed for each concentration.
-
Calculate the relaxation response as a percentage of the phenylephrine-induced pre-contraction.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration of Cinaciguat that causes 50% relaxation).
Protocol 3: In Vivo Murine Model of Myocardial Ischemia/Reperfusion Injury
This protocol outlines the procedure for investigating the cardioprotective effects of Cinaciguat in a mouse model of myocardial infarction.
Experimental Workflow
Caption: Workflow for in vivo ischemia/reperfusion injury model.
Materials:
-
Male ICR mice (or other suitable strain)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ventilator
-
Surgical instruments
-
Suture for coronary artery ligation
-
This compound solution (for IP or IV injection)
-
Vehicle control (e.g., 10% DMSO)
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the mouse and place it on a ventilator.
-
Administer this compound (e.g., 10 µg/kg, IP) or vehicle 30 minutes prior to the induction of ischemia.[1] Alternatively, for studying post-conditioning effects, administer Cinaciguat (e.g., 10 µg/kg, IV) 5 minutes before reperfusion.[1]
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Maintain ischemia for a defined period (e.g., 30 minutes).
-
Release the ligature to allow for reperfusion (e.g., for 24 hours).
-
After the reperfusion period, assess cardiac function (e.g., ejection fraction, fractional shortening) using echocardiography.
-
Euthanize the animal, excise the heart, and slice it into sections.
-
Incubate the heart slices in TTC stain to differentiate between infarcted (pale) and viable (red) myocardial tissue.
-
Quantify the infarct size as a percentage of the area at risk.
Concluding Remarks
This compound is a powerful pharmacological tool for exploring the NO-independent activation of sGC. The protocols provided herein offer a framework for investigating its effects from the molecular to the whole-organism level. Researchers are encouraged to adapt these methodologies to their specific experimental questions and models, ensuring adherence to all relevant ethical and safety guidelines. The unique mechanism of Cinaciguat holds promise for the development of novel therapies for cardiovascular diseases associated with impaired NO-sGC signaling.
References
- 1. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Cinaciguat Hydrochloride Administration in Rat Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinaciguat (BAY 58-2667) is a soluble guanylate cyclase (sGC) activator, a novel class of vasodilators.[1][2][3] It targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in heart failure.[4][5] This impairment can result from reduced NO bioavailability and an increase in NO-insensitive, oxidized forms of sGC.[4][5] Cinaciguat preferentially activates this oxidized, heme-free sGC, restoring cGMP production, which leads to vasodilation, and has shown potential in unloading the heart.[1][4] Preclinical studies in various rat models of cardiac dysfunction have demonstrated its ability to improve cardiopulmonary hemodynamics, and exert antihypertrophic and antifibrotic effects.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the administration of Cinaciguat hydrochloride in established rat models of heart failure. The included methodologies for inducing heart failure and the subsequent administration of Cinaciguat are based on published research, offering a valuable resource for investigating the therapeutic potential of sGC activators.
Data Presentation
Table 1: Summary of this compound Administration Protocols in Rat Models
| Heart Failure Model | Rat Strain | Route of Administration | Dosage | Vehicle | Duration of Treatment | Key Findings | Reference |
| Type 1 Diabetes (Streptozotocin-induced) | Sprague-Dawley | Oral gavage | 10 mg/kg/day | 0.5% methylcellulose | 8 weeks | Prevented diabetic cardiomyopathy, improved systolic and diastolic function. | [5][7] |
| Pressure Overload (Aortic Banding) | Wistar | Oral | 10 mg/kg/day | Placebo (vehicle not specified) | 6 weeks | Attenuated pathological myocardial hypertrophy and normalized functional changes. | [8] |
| Ischemia/Reperfusion | ICR Mice | Intraperitoneal | 10 µg/kg | 10% DMSO | Single dose 30 min before ischemia | Reduced infarct size and preserved cardiac function. | [9] |
| Ischemia/Reperfusion | New Zealand White Rabbits | Intravenous | 10 µg/kg | 10% DMSO | Single dose 15 min before ischemia or 5 min before reperfusion | Reduced infarct size. | [9] |
| Cardiopulmonary Bypass | Canines | Intravenous Infusion | 8.33-25 µg/h | 1:1 mixture of Transcutol® and Cremophor® diluted with saline | 30 minutes before cardiopulmonary bypass | Reduced ischemia-reperfusion injury. | [10][11] |
Table 2: Hemodynamic and Cardiac Function Effects of Cinaciguat in Heart Failure Models
| Parameter | Heart Failure Model | Treatment Group | Baseline | Post-treatment | % Change | Reference |
| Left Ventricular Systolic Pressure (LVSP) | Type 1 Diabetes | Diabetic + Cinaciguat | N/A | 66.8 ± 3.6 mmHg (PRSW) | Improved vs. Diabetic Control | [12] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Isoproterenol-induced | Isoproterenol | N/A | Increased by 48% | N/A | [13] |
| Tau (Time constant of LV pressure decay) | Type 1 Diabetes | Diabetic + Cinaciguat | N/A | 14.9 ± 0.6 ms | Improved vs. Diabetic Control | [12] |
| Mean Arterial Pressure | Ischemia/Reperfusion (Mice) | Cinaciguat (10 µg/kg) | N/A | Transiently decreased | N/A | [9][14] |
| Infarct Size (% of risk area) | Ischemia/Reperfusion (Rabbits) | Cinaciguat (10 µg/kg) before ischemia | 37.8 ± 0.7% | 14.1 ± 0.9% | -63% | [9] |
| Infarct Size (% of risk area) | Ischemia/Reperfusion (Rabbits) | Cinaciguat (10 µg/kg) at reperfusion | 37.0 ± 0.5% | 22.0 ± 2.9% | -41% | [9] |
Experimental Protocols
Protocol 1: Induction of Heart Failure via Abdominal Aortic Banding (AAB)
This protocol describes a widely used surgical method to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic: Isoflurane
-
Surgical instruments: Scalpel, forceps, retractors, needle holder
-
Suture material: 4-0 silk suture
-
Blunted 22-gauge needle (0.7 mm outer diameter)
-
Iodine tincture and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat using 3% isoflurane in oxygen (3 L/min) for induction and maintain with 2.5% isoflurane.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Carefully isolate the aorta between the renal arteries.
-
Place a 4-0 silk suture underneath the isolated aorta.
-
Position a blunted 22-gauge needle alongside the aorta.
-
Tie a ligature securely around both the aorta and the needle.
-
Promptly withdraw the needle, leaving a constriction of approximately 0.7 mm in the aorta.[6]
-
For sham-operated control animals, perform the same procedure without tightening the ligature.
-
Close the abdominal muscle and skin layers with appropriate sutures.
-
Apply iodine tincture to the surgical site to prevent infection.
-
Monitor the animal closely during recovery until it regains consciousness and mobility.
-
Cardiac hypertrophy and dysfunction typically develop over several weeks (e.g., 10 weeks) post-surgery.[6]
Protocol 2: Induction of Heart Failure with Isoproterenol
This protocol outlines a non-surgical method to induce cardiac hypertrophy and heart failure through chronic beta-adrenergic stimulation.
Materials:
-
Male Wistar rats (16 weeks old)
-
Isoproterenol hydrochloride
-
Vehicle: 0.9% NaCl with 0.05% ascorbic acid
-
Syringes and needles for intraperitoneal or subcutaneous injection
Procedure:
-
Prepare a fresh solution of isoproterenol in the vehicle.
-
Administer isoproterenol at a dose of 5 mg/kg body weight via intraperitoneal injection once daily for 7 consecutive days.[3]
-
Alternatively, for a more chronic model, administer 4 subcutaneous injections of 10 mg/kg isoproterenol with 3-day intervals.[15]
-
Administer an equal volume of the vehicle to control animals.
-
Monitor the animals for signs of distress. Note that this model can have a higher mortality rate.[12]
-
Heart failure is typically assessed at a specified time point after the last injection (e.g., 24 hours or 60 days).[3][15]
Protocol 3: this compound Administration
A. Oral Administration
This protocol is suitable for chronic treatment studies.
Materials:
-
This compound
-
Oral gavage needles (16-18 gauge for rats)[16]
-
Syringes
-
Balance
Procedure:
-
Prepare a suspension of Cinaciguat in 0.5% methylcellulose to the desired concentration (e.g., for a 10 mg/kg dose).
-
Weigh the rat to determine the precise volume of the suspension to be administered. The maximum oral gavage volume for rats is 10-20 ml/kg.[16]
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Insert the gavage needle carefully into the esophagus and administer the Cinaciguat suspension.
-
Administer an equal volume of the vehicle to the control group.
-
This procedure can be repeated daily for the duration of the study (e.g., 8 weeks).[1][5]
B. Intravenous Infusion
This protocol is suitable for acute studies assessing hemodynamic effects.
Materials:
-
This compound
-
Sterile physiological saline
-
Infusion pump
-
Catheters for intravenous access (e.g., jugular or femoral vein)
Procedure:
-
Prepare a stock solution of Cinaciguat by dissolving it in the Transcutol® and Cremophor® mixture.
-
Highly dilute the stock solution with sterile physiological saline to the final desired concentration for infusion.[10][11]
-
Anesthetize the rat and surgically place a catheter into a suitable vein.
-
Connect the catheter to an infusion pump.
-
Administer Cinaciguat as a continuous intravenous infusion at the desired rate (e.g., 8.33-25 µg/h).[10][11]
-
The control group should receive an infusion of the vehicle diluted in saline at the same rate.
-
Monitor hemodynamic parameters as required by the study design.
Mandatory Visualizations
Signaling Pathway of Cinaciguat
Caption: Signaling pathway of Cinaciguat in vascular smooth muscle cells.
Experimental Workflow
Caption: General experimental workflow for evaluating Cinaciguat in a rat model of heart failure.
References
- 1. Cinaciguat ameliorates glomerular damage by reducing ERK1/2 activity and TGF-ß expression in type-1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Model of Cardiac Remodeling Through Constriction of the Abdominal Aorta in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A neonatal rat model of progressive left ventricular pressure overload induced by abdominal aortic banding microsurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 9. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling of Isoproterenol-Induced Chronic Heart Failure in 24-Month-Old Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Measuring Cinaciguat Hydrochloride Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinaciguat hydrochloride (BAY 58-2667) is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2] It demonstrates a unique mechanism of action by targeting the heme-deficient form of sGC, which is prevalent in disease states associated with oxidative stress.[3][4] Activation of sGC by Cinaciguat leads to the increased synthesis of cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of platelet aggregation, and other crucial physiological processes.[1][3] This document provides detailed protocols for cell-based assays to quantify the efficacy of this compound, enabling robust and reproducible assessment for research and drug development purposes.
Signaling Pathway of this compound
Under physiological conditions, nitric oxide (NO) produced by endothelial nitric oxide synthase (eNOS) binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5] In pathological conditions characterized by oxidative stress, the heme moiety of sGC can be oxidized or lost, rendering the enzyme insensitive to NO. Cinaciguat specifically activates this NO-insensitive, heme-deficient sGC, restoring cGMP production and downstream signaling.[3][4]
Caption: Cinaciguat activates the NO-insensitive sGC, leading to cGMP production.
Recommended Cell-Based Assays
The primary method for evaluating Cinaciguat's efficacy is to measure the intracellular accumulation of cGMP. This can be achieved through a competitive enzyme-linked immunosorbent assay (ELISA) or a reporter gene assay.
Suitable Cell Lines
Several cell types are suitable for assessing the activity of Cinaciguat. The choice of cell line should be guided by the research context and the specific questions being addressed.
-
Chinese Hamster Ovary (CHO-K1) Cells: These cells are a robust and widely used platform for cell-based assays. They can be engineered to stably express sGC subunits and a cGMP-responsive reporter gene, providing a sensitive and high-throughput compatible system.
-
Primary Human Renal Mesangial Cells (HRMC): These cells are physiologically relevant for studying kidney diseases where sGC dysfunction is implicated.[6] They endogenously express sGC and provide a more translational model.
-
Pulmonary Artery Smooth Muscle Cells (PASMC): These cells are critical in the study of pulmonary hypertension, a condition where Cinaciguat has shown therapeutic potential. They allow for the investigation of Cinaciguat's effects on a key cell type involved in the disease pathology.
Experimental Protocols
cGMP Competitive ELISA Protocol
This protocol describes the measurement of intracellular cGMP levels in cultured cells following treatment with this compound.
Materials:
-
Selected cell line (e.g., HRMC, PASMC, or CHO-K1 cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercially available cGMP ELISA kit
-
Microplate reader
Experimental Workflow:
Caption: Workflow for measuring cGMP levels using a competitive ELISA.
Procedure:
-
Cell Seeding: Seed the chosen cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Pre-treatment: To prevent cGMP degradation, pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 30 minutes.
-
Cinaciguat Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of Cinaciguat to the wells and incubate for the desired time (e.g., 10-30 minutes). Include a vehicle control (medium with the same concentration of solvent used for Cinaciguat).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions to release intracellular cGMP.
-
cGMP ELISA: Perform the competitive cGMP ELISA following the kit's protocol. This typically involves the incubation of the cell lysate with a cGMP-specific antibody and a labeled cGMP conjugate, followed by washing and substrate addition.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve. Plot the cGMP concentration against the Cinaciguat concentration to determine the EC50 value (the concentration of Cinaciguat that produces 50% of the maximal response).
Reporter Gene Assay Protocol
This protocol utilizes a CHO-K1 cell line stably expressing sGC and a cGMP-responsive reporter gene (e.g., luciferase).
Materials:
-
CHO-K1 cells stably co-expressing sGC subunits and a cGMP-inducible luciferase reporter construct
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Cinaciguat Treatment: Treat the cells with a range of Cinaciguat concentrations and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for gene expression (typically 4-6 hours).
-
Luciferase Assay: Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the fold induction against the Cinaciguat concentration to determine the EC50 value.
Data Presentation
Quantitative data should be summarized in tables for easy comparison.
Table 1: Efficacy of this compound in a cGMP ELISA
| Parameter | Value | Cell Type | Reference |
| Basal cGMP (pmol/mg protein) | 0.14 ± 0.01 | Fetal PPHN PASMC | [7] |
| Cinaciguat (10 µM) cGMP (pmol/mg protein) | 0.91 ± 0.12 | Fetal PPHN PASMC | [7] |
| Cinaciguat (10 µM) + ODQ cGMP (pmol/mg protein) | 63.90 ± 6.54 | Fetal PPHN PASMC | [7] |
| EC50 (µM) | ~0.2 | Purified sGC | [8] |
Table 2: Effect of Cinaciguat on cGMP Levels in Porcine Coronary Arteries
| Cinaciguat Concentration (nM) | cGMP Level (fmol/mg wet weight) |
| 0 (Basal) | 89 ± 40 |
| 1 | 205 ± 79 |
| 10 | 245 ± 83 |
| 100 | 273 ± 108 |
| Data from[8] |
Quality Control and Data Analysis
Robust and reproducible data are essential for accurate assessment of Cinaciguat's efficacy.
Data Analysis Pipeline:
Caption: A typical data analysis pipeline for cell-based assays.
Key Quality Control Measures:
-
Cell Viability: Ensure that the concentrations of Cinaciguat and other reagents used are not cytotoxic to the cells. This can be assessed using a standard cell viability assay (e.g., MTT or trypan blue exclusion).
-
Positive and Negative Controls: Include appropriate positive (e.g., a known sGC activator like BAY 41-2272) and negative (vehicle) controls in each experiment.
-
Assay Validation: Validate the assay for linearity, precision, and accuracy. The Z'-factor is a useful metric for assessing the quality of high-throughput screening assays.
-
Replicates: Perform all experiments with technical and biological replicates to ensure the statistical significance of the results.
By following these detailed application notes and protocols, researchers can effectively and reliably measure the efficacy of this compound in a cell-based setting.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. genscript.com [genscript.com]
- 3. Best Practices For Designing Cell-Based cGMP Facilities [lifescienceleader.com]
- 4. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP iPSC Quality Control (QC) Testing – Allele Biotech [allelebiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Cinaciguat Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinaciguat hydrochloride (BAY 58-2667) is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2] Under conditions of oxidative stress, such as in heart failure and pulmonary hypertension, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO. Cinaciguat preferentially activates these diseased forms of sGC, leading to increased cyclic guanosine monophosphate (cGMP) production and subsequent vasodilation.[2] These application notes provide detailed protocols for in vivo experimental designs to study the efficacy and mechanism of action of this compound in relevant animal models of cardiovascular disease.
Signaling Pathway of Cinaciguat
Cinaciguat bypasses the need for endogenous nitric oxide (NO) to stimulate soluble guanylate cyclase (sGC). In pathological states characterized by high oxidative stress, sGC is often in an oxidized, heme-free state, unresponsive to NO. Cinaciguat directly activates this form of sGC, restoring the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate Protein Kinase G (PKG), which mediates a cascade of downstream effects leading to vasodilation and cardioprotection.[1][3][4]
Experimental Protocols
Tachypacing-Induced Heart Failure in a Canine Model
This model recapitulates many features of dilated cardiomyopathy and congestive heart failure.[5][6][7]
Protocol for Induction of Heart Failure:
-
Animal Model: Adult mongrel dogs.
-
Instrumentation: Under general anesthesia and sterile conditions, implant a programmable pacemaker. Suture a pacing lead to the epicardial surface of the left or right ventricle.[5][6][7]
-
Pacing Protocol: After a recovery period of at least one week, initiate rapid ventricular pacing at a rate of 215-260 beats per minute.[8]
-
Duration: Continue pacing for 3 to 5 weeks to induce significant heart failure.[6][9]
-
Confirmation of Heart Failure: Monitor for clinical signs of heart failure. Perform serial echocardiography and hemodynamic assessments. Heart failure is typically characterized by a left ventricular dP/dt max <1500 mmHg/s, end-diastolic pressure >25 mmHg, mean arterial pressure <85 mmHg, and an ejection fraction <35%.[7]
Cinaciguat Administration and Monitoring:
-
Drug Formulation: Dissolve this compound in a suitable vehicle, such as a solution of glycerol/water/polyethylene glycol 400.[10]
-
Administration: Administer Cinaciguat via intravenous infusion. Dosing can be titrated based on the hemodynamic response, with starting doses around 100 µg/h having been used in clinical settings.[11]
-
Hemodynamic Monitoring: In conscious or anesthetized animals, continuously measure parameters such as mean arterial pressure, right atrial pressure, pulmonary artery pressure, pulmonary capillary wedge pressure, cardiac output, and systemic and pulmonary vascular resistances.[1]
Persistent Pulmonary Hypertension of the Newborn (PPHN) in a Fetal Sheep Model
This model is created by ligating the ductus arteriosus in utero, which increases pulmonary pressure and blood flow, mimicking PPHN.[12][13][14]
Protocol for Induction of PPHN:
-
Animal Model: Pregnant ewes at late gestation (126-135 days).[12]
-
Surgical Procedure: Under general anesthesia, perform a hysterotomy to expose the fetal lamb's chest. Ligate the ductus arteriosus with a suture. Place catheters in the pulmonary artery, aorta, and jugular vein for pressure monitoring and drug infusion.[12][13]
-
Duration: The ligation is maintained for 3-17 days before delivery to induce chronic pulmonary hypertension.[13]
-
Confirmation of PPHN: After birth, lambs with ligated ductus arteriosus will exhibit significantly higher pulmonary arterial pressure and pulmonary vascular resistance compared to control lambs.[13]
Cinaciguat Administration and Monitoring:
-
Drug Administration: Following delivery and stabilization, administer this compound as an intravenous infusion.
-
Hemodynamic Monitoring: Continuously measure pulmonary and systemic arterial pressures, pulmonary blood flow, and calculate pulmonary vascular resistance.[13]
Myocardial Ischemia/Reperfusion Injury in Rabbit and Mouse Models
This model is used to assess the cardioprotective effects of Cinaciguat against the damage caused by a heart attack.[1]
Protocol for Induction of Ischemia/Reperfusion Injury:
-
Animal Models: Adult New Zealand White rabbits or ICR mice.[1]
-
Surgical Procedure: Anesthetize the animal and perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending coronary artery.[1]
-
Ischemia: Occlude the coronary artery for 30 minutes to induce ischemia.[1]
-
Reperfusion: Release the suture to allow for 24 hours of reperfusion.[1]
Cinaciguat Administration and Monitoring:
-
Drug Formulation: Dissolve this compound in 10% DMSO for experimental use.[1]
-
Administration Protocols:
-
Outcome Measures: After the reperfusion period, assess myocardial infarct size using tetrazolium staining. Cardiac function can be evaluated by echocardiography.[1]
Experimental Workflow Diagram
Data Presentation
Table 1: Hemodynamic Effects of Cinaciguat in a Canine Model of Tachypacing-Induced Heart Failure
| Parameter | Baseline | Cinaciguat (0.1 µg/kg/min IV) | Cinaciguat (0.3 µg/kg/min IV) |
| Mean Arterial Pressure (mmHg) | Data not specified | Reduced | Reduced |
| Right Atrial Pressure (mmHg) | Data not specified | Reduced | Reduced |
| Pulmonary Artery Pressure (mmHg) | Data not specified | Reduced | Reduced |
| Pulmonary Capillary Wedge Pressure (mmHg) | Data not specified | Reduced | Reduced |
| Cardiac Output (L/min) | Data not specified | Increased | Increased |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | Data not specified | Reduced | Reduced |
| Pulmonary Vascular Resistance (dynes·s·cm⁻⁵) | Data not specified | Reduced | Reduced |
| Renal Blood Flow | Data not specified | Increased | Increased |
Source: Adapted from preclinical data summaries.[1]
Table 2: Cardioprotective Effects of Cinaciguat in a Rabbit Myocardial Ischemia/Reperfusion Model
| Treatment Group | Dose (µg/kg) | Administration Time | Infarct Size (% of Risk Area) | Reduction vs. Vehicle |
| Vehicle (10% DMSO) | - | Before Ischemia | 37.8 ± 0.7 | - |
| Cinaciguat | 1 | Before Ischemia | 31.3 ± 2.0 | 17% |
| Cinaciguat | 10 | Before Ischemia | 14.1 ± 0.9 | 63% |
| Vehicle (10% DMSO) | - | At Reperfusion | 37.0 ± 0.5 | - |
| Cinaciguat | 10 | At Reperfusion | 22.0 ± 2.9 | 41% |
Source: Data from Salloum et al. (2012).[1]
Table 3: Hemodynamic Effects of Cinaciguat in Healthy Human Volunteers (4-hour infusion)
| Dose (µg/h) | Change in Diastolic Blood Pressure | Change in Heart Rate | Change in Mean Arterial Pressure |
| 50-250 | Decreased (P < 0.05) | Increased (P < 0.05) | No significant change |
| 150-250 | Decreased (P < 0.05) | Increased (P < 0.05) | Decreased (P < 0.05) |
Source: Data from Frey et al. (2008).[15]
Conclusion
The in vivo experimental designs outlined provide a robust framework for investigating the therapeutic potential of this compound. The use of clinically relevant animal models of heart failure and pulmonary hypertension is crucial for understanding the drug's hemodynamic effects and mechanism of action. Careful adherence to these detailed protocols will ensure the generation of high-quality, reproducible data for preclinical drug development.
References
- 1. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 7. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified rapid ventricular pacing: a chronic model of heart failure for evaluation of new surgical therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachycardia-induced cardiomyopathy: a review of animal models and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prenatal programming of pulmonary hypertension induced by chronic hypoxia or ductal ligation in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligating the ductus arteriosus before birth causes persistent pulmonary hypertension in the newborn lamb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prenatal programming of pulmonary hypertension induced by chronic hypoxia or ductal ligation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Cinaciguat Hydrochloride in Isolated Langendorff Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinaciguat (BAY 58-2667) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2][3] In conditions of oxidative stress, such as ischemia-reperfusion injury, the heme group of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[4][5] Cinaciguat preferentially targets this modified, NO-unresponsive sGC, stimulating cyclic guanosine monophosphate (cGMP) production and leading to vasodilation and other cardioprotective effects.[4][5][6] The isolated Langendorff heart preparation is a powerful ex vivo model for studying the direct effects of pharmacological agents on cardiac function, independent of systemic neural and hormonal influences.[7][8][9] This document provides detailed application notes and protocols for the use of cinaciguat hydrochloride in isolated Langendorff heart preparations.
Mechanism of Action of Cinaciguat
Cinaciguat activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[10] This activation leads to an increase in the intracellular second messenger cyclic guanosine monophosphate (cGMP).[10] Elevated cGMP levels, in turn, activate protein kinase G (PKG), which mediates a range of downstream effects including vasodilation, inhibition of platelet aggregation, and reduction of vascular smooth muscle proliferation.[6] A significant aspect of cinaciguat's action is its ability to stimulate sGC even when the enzyme is in an oxidized or heme-free state, a condition often present in cardiovascular diseases associated with oxidative stress.[4][5]
Experimental Protocols
Langendorff Heart Preparation
The Langendorff heart preparation is a well-established ex vivo technique that allows for the retrograde perfusion of an isolated heart.[7][11][12]
Materials:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Sodium pentobarbital (60 mg/kg, intraperitoneal) or isoflurane.
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal).
-
Perfusion Buffer (Krebs-Henseleit Solution): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM Glucose, 2.5 mM CaCl2. The solution should be freshly prepared, filtered, and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.
-
Langendorff Apparatus: Including a water-jacketed perfusion column, aortic cannula, perfusion pump or gravity-feed system, and physiological recording equipment.[8][13]
Procedure:
-
Anesthetize the animal and administer heparin.[8]
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.[14]
-
Trim away excess tissue and cannulate the aorta onto the Langendorff apparatus.[8][14]
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 mL/min).[9][12]
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow.
Cinaciguat Administration and Ischemia-Reperfusion Protocol
This protocol is designed to assess the cardioprotective effects of cinaciguat in a model of ischemia-reperfusion injury.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Vehicle control (e.g., 10% DMSO).[1]
Procedure:
-
Baseline: Following the stabilization period, record baseline hemodynamic parameters for 10 minutes.
-
Pre-treatment: Administer cinaciguat or vehicle into the perfusion line for a specified duration (e.g., 15 minutes) before inducing ischemia. Effective concentrations from in vitro studies suggest a range of 25-50 nM.[1]
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion and continue for a subsequent period (e.g., 60-120 minutes). In some protocols, cinaciguat can also be administered at the onset of reperfusion.[1][2][3]
-
Data Collection: Continuously monitor and record hemodynamic parameters throughout the experiment. At the end of the experiment, the heart can be processed for further analysis (e.g., infarct size measurement, biochemical assays).
Data Presentation
Hemodynamic Effects of Cinaciguat
The following table summarizes the expected hemodynamic changes based on preclinical and clinical studies of cinaciguat.
| Parameter | Expected Effect of Cinaciguat | Reference |
| Coronary Perfusion Pressure | Decrease | [6] |
| Left Ventricular Pressure | No significant change in non-failing hearts | [6] |
| Heart Rate | No significant change or slight increase | [6] |
| Cardiac Output | Increase (in failing heart models) | [6][15] |
| Systemic Vascular Resistance | Decrease | [6][15] |
| Pulmonary Vascular Resistance | Decrease | [6][15] |
Cardioprotective Effects of Cinaciguat in Ischemia-Reperfusion
This table presents data on the effect of cinaciguat on myocardial infarct size from in vivo studies, which can be extrapolated to the Langendorff model.
| Animal Model | Cinaciguat Dose | Timing of Administration | Infarct Size Reduction (%) | Reference |
| Rabbit | 10 µg/kg | Before Ischemia | 63 | [1][2] |
| Rabbit | 10 µg/kg | At Reperfusion | 41 | [1][2] |
| Mouse | 10 µg/kg | Before Ischemia | 80 | [1][2] |
| Mouse | 10 µg/kg | At Reperfusion | 63 | [1][2] |
Key Considerations and Troubleshooting
-
Drug Solubility: this compound has limited aqueous solubility. A stock solution in DMSO is recommended. Ensure the final concentration of DMSO in the perfusate is low (typically <0.1%) to avoid solvent-induced effects.
-
Concentration-Response: It is advisable to perform a concentration-response curve to determine the optimal effective concentration of cinaciguat for the desired endpoint in your specific experimental setup.
-
Timing of Administration: The protective effects of cinaciguat may vary depending on whether it is administered before ischemia (preconditioning) or at the onset of reperfusion.[1][16]
-
Oxidative Stress: The efficacy of cinaciguat is enhanced in conditions of oxidative stress. The ischemia-reperfusion protocol itself will induce oxidative stress.
-
Data Analysis: Key parameters to analyze include the recovery of LVDP, heart rate, and coronary flow during reperfusion. Infarct size can be determined using triphenyltetrazolium chloride (TTC) staining.
Conclusion
The use of this compound in isolated Langendorff heart preparations offers a valuable tool for investigating its direct cardiac effects and mechanisms of cardioprotection. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can effectively evaluate the therapeutic potential of this novel sGC activator in the context of cardiac physiology and disease.
References
- 1. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Role of guanylate cyclase modulators in decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. redheracles.net [redheracles.net]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SutherlandandHearse [southalabama.edu]
- 10. Cinaciguat - Wikipedia [en.wikipedia.org]
- 11. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 12. ijbcp.com [ijbcp.com]
- 13. Techniques: Langendorff Perfused Heart [cvlabs.org]
- 14. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Targeting Soluble Guanylyl Cyclase during Ischemia and Reperfusion | MDPI [mdpi.com]
Application Notes and Protocols: Assessing cGMP Levels Following Cinaciguat Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinaciguat hydrochloride (BAY 58-2667) is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2] Under conditions of oxidative stress, the heme group of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[3][4] Cinaciguat preferentially activates this dysfunctional, heme-free sGC, leading to a significant increase in the production of the second messenger, cyclic guanosine monophosphate (cGMP).[5][6] This signaling pathway plays a crucial role in various physiological processes, including vasodilation.[1][7] Therefore, accurate assessment of cGMP levels is critical for evaluating the efficacy and mechanism of action of Cinaciguat and other sGC activators.
These application notes provide detailed protocols and data presentation guidelines for the quantification of cGMP levels in response to this compound treatment. The primary method detailed is the competitive enzyme-linked immunosorbent assay (ELISA), a widely accessible and sensitive technique for cGMP measurement.[3][8]
Signaling Pathway of Cinaciguat
Cinaciguat bypasses the need for nitric oxide and directly activates soluble guanylate cyclase, particularly in its oxidized or heme-deficient state. This activation leads to the conversion of guanosine triphosphate (GTP) to cGMP, which in turn mediates downstream physiological effects such as vasodilation.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of Cinaciguat on cGMP levels from various published studies. These data can serve as a reference for expected outcomes in similar experimental settings.
Table 1: Effect of Cinaciguat on cGMP Levels in Porcine Coronary Arteries
| Cinaciguat Concentration | cGMP Level (fmol/mg wet weight) |
| Basal | 89 ± 40 |
| 1 nM | 205 ± 79 |
| 10 nM | 245 ± 83 |
| 100 nM | 273 ± 108 |
Data from reference[5].
Table 2: Effect of Cinaciguat on cGMP Levels in Pulmonary Artery Smooth Muscle Cells (PASMC) from a Sheep Model of Persistent Pulmonary Hypertension of the Newborn (PPHN)
| Treatment Condition | cGMP Level (pmol/mg protein) |
| Baseline | 0.14 ± 0.01 |
| Cinaciguat (10 µM) | 0.91 ± 0.12 |
| Cinaciguat (10 µM) + ODQ* | 63.90 ± 6.54 |
*ODQ (1H-[1][3][9]oxadiazolo[4,3-a]quinoxalin-1-one) is an sGC oxidizer used to mimic oxidative stress. Data from reference[10].
Table 3: Effect of Cinaciguat on cGMP Levels in Fetal Ovine Pulmonary Artery Smooth Muscle Cells (PASMC)
| Treatment Condition | cGMP Level (pmol/mg protein) |
| Control | 0.68 ± 0.08 |
| Cinaciguat + ODQ* | 18.00 ± 3.23 |
*ODQ (1H-[1][3][9]oxadiazolo[4,3-a]quinoxalin-1-one) is an sGC oxidizer. Data from reference[11].
Experimental Protocols
The following is a generalized protocol for the measurement of cGMP in cell lysates or tissue homogenates using a competitive ELISA kit. Researchers should always refer to the specific instructions provided with their chosen commercial ELISA kit.
Experimental Workflow for cGMP Assessment
I. Materials and Reagents
-
Cells or tissues of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Protease inhibitor cocktail
-
Competitive cGMP ELISA kit (commercially available from various suppliers)[12][13]
-
Microplate reader capable of measuring absorbance at 450 nm
-
BCA protein assay kit for normalization[14]
II. Sample Preparation
A. Cell Culture Lysates
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for desired time points. Include appropriate vehicle controls.
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., 1 mL for a 35 cm² dish) containing protease inhibitors.[12]
-
Incubate on ice for 10-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the cGMP, for analysis. Store at -80°C if not used immediately.
B. Tissue Homogenates
-
Excise tissues and immediately freeze them in liquid nitrogen to prevent cGMP degradation.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Weigh the powdered tissue and add a 10-fold volume of ice-cold homogenization buffer (e.g., 0.1 M HCl with protease inhibitors).
-
Homogenize the sample on ice using a tissue homogenizer.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for the cGMP assay. Store at -80°C if not used immediately.
III. cGMP Competitive ELISA Protocol
Note: This is a generalized protocol. Always follow the manufacturer's instructions for your specific ELISA kit.
-
Prepare Standards: Prepare a serial dilution of the cGMP standard provided in the kit to generate a standard curve. The concentration range should be appropriate for the expected cGMP levels in your samples.[13]
-
Sample Preparation for Assay: Depending on the expected concentration, samples may need to be diluted with the assay buffer provided in the kit. Some kits may require an acetylation step to increase sensitivity.
-
Assay Procedure:
-
Add standards and samples in duplicate or triplicate to the wells of the antibody-coated microplate.
-
Add the cGMP-HRP conjugate to each well.
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 2-3 hours at room temperature with shaking).[12][13] During this incubation, the sample cGMP and the cGMP-HRP conjugate compete for binding to the anti-cGMP antibody.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer. This step removes unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[13] The color intensity will be inversely proportional to the amount of cGMP in the sample.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
IV. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.
-
Determine the cGMP concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the sample, which can be determined using a BCA protein assay.[14] The final results are typically expressed as pmol or fmol of cGMP per mg of protein.
Alternative Methods
While ELISA is a common and robust method, other techniques can also be used for cGMP quantification:
-
Radioimmunoassay (RIA): A highly sensitive method that uses radiolabeled cGMP.[3][9] It requires handling of radioactive materials and specialized equipment.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method suitable for complex samples.[15]
The choice of method will depend on the required sensitivity, sample type, available equipment, and laboratory resources.
References
- 1. Cinaciguat - Wikipedia [en.wikipedia.org]
- 2. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Troubleshooting solubility issues with Cinaciguat hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Cinaciguat hydrochloride (also known as BAY 58-2667).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective for creating high-concentration stock solutions[1]. For specific concentrations, please refer to the solubility data table below.
Q2: I'm observing precipitation when preparing my solution. What should I do?
A2: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution[2]. It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of the product[2].
Q3: What is the solubility of this compound in aqueous buffers like PBS?
A3: this compound has very limited solubility in aqueous buffers. For instance, in a 1:1 mixture of DMSO and PBS (pH 7.2), the solubility is only 0.5 mg/mL[1]. Due to its lipophilic nature, direct dissolution in aqueous media is challenging[3][4].
Q4: How can I prepare this compound for in vivo animal studies?
A4: For in vivo administration, co-solvent systems are typically required. A common method involves first dissolving the compound in DMSO and then diluting it with a vehicle suitable for injection, such as corn oil or a solution containing SBE-β-CD (Sulfobutylether-β-cyclodextrin)[2]. Always check the specific protocol for your experimental model. For oral administration in rat models, Cinaciguat has been suspended in a 0.5% methylcellulose solution[5].
Q5: My compound is not dissolving even with sonication. What could be the issue?
A5: If solubility issues persist, consider the following:
-
Purity and Form: Verify the purity and form of your compound. This compound is typically a crystalline solid[1].
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. As mentioned, water content in DMSO can reduce solubility[2].
-
Concentration: You may be attempting to prepare a solution that is above the saturation point for that specific solvent. Refer to the solubility data to confirm the limits.
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various common laboratory solvents.
Table 1: General Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 50 mg/mL (88.39 mM) | Use newly opened DMSO. | [2] |
| DMSO | 30 mg/mL | - | [1] |
| DMSO | 10 mg/mL | Clear solution. | [6] |
| DMF | 30 mg/mL | - | [1] |
| Ethanol | 5 mg/mL | - | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [1] |
Table 2: Formulations for In Vivo Studies
| Co-Solvent System | Concentration | Solution Appearance | Recommended Use | Source |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended solution (ultrasonic needed) | Oral, Intraperitoneal injection | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | - | [2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg/mL, add 100 µL of DMSO to 1 mg of powder).
-
Dissolution: Vortex the tube for 1-2 minutes. If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary[2].
-
Storage: Once fully dissolved, store the stock solution at -20°C for up to one year or at -80°C for up to two years[2].
Visual Guides
Mechanism of Action: Cinaciguat Signaling Pathway
Cinaciguat is a soluble guanylate cyclase (sGC) activator.[1] Under conditions of oxidative stress, the heme group in sGC can be oxidized or lost, rendering the enzyme insensitive to its natural activator, nitric oxide (NO).[1][5] Cinaciguat acts by binding to this NO-insensitive form of sGC, activating it to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in vasodilation and other physiological processes.[1][5][7]
References
- 1. Cinaciguat (hydrochloride) | CAS 646995-35-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Targeted Delivery of Soluble Guanylate Cyclase (sGC) Activator Cinaciguat to Renal Mesangial Cells via Virus-Mimetic Nanoparticles Potentiates Anti-Fibrotic Effects by cGMP-Mediated Suppression of the TGF-β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinaciguat = 98 HPLC 646995-35-9 [sigmaaldrich.com]
- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
Cinaciguat hydrochloride stability in different experimental buffers
Welcome to the Technical Support Center for Cinaciguat Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C. This minimizes the exposure of the compound to aqueous environments and repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous buffers?
A2: While comprehensive stability data for this compound across a wide range of aqueous buffers is not extensively published, it is known that solutions can be unstable and should ideally be prepared fresh for each experiment. Based on stability studies of structurally related sGC activators like Riociguat, this compound is likely susceptible to degradation under specific conditions, particularly in alkaline and oxidative environments.
Q3: What pH range is optimal for maintaining the stability of this compound in aqueous solutions for short-term experiments?
A3: For short-term experiments (a few hours), it is recommended to use buffers with a slightly acidic to neutral pH, ideally between pH 4 and 7. Buffers such as phosphate, citrate, or acetate are commonly used in parenteral formulations and are suitable choices.[1][2] It is crucial to avoid alkaline conditions (pH > 8) as this may accelerate hydrolytic degradation.
Q4: I am observing a decrease in the activity of cinaciguat in my cell-based assay over time. What could be the cause?
A4: A decline in activity could be due to several factors. Firstly, the compound may be degrading in your cell culture medium, which is a complex aqueous buffer typically maintained at a physiological pH of ~7.4. Secondly, cinaciguat's mechanism of action involves activating the heme-free form of soluble guanylate cyclase (sGC), and the cellular redox environment can influence the state of the sGC enzyme.[3][4] Ensure your stock solutions are properly stored and prepare fresh dilutions in your experimental buffer or medium immediately before use.
Q5: Are there any known incompatibilities of this compound with common buffer components or additives?
A5: There is no specific data on incompatibilities for this compound. However, it is good practice to avoid strongly oxidizing or reducing agents in your buffer preparation unless they are a part of your experimental design. Additionally, some sGC activators' effects can be influenced by components that affect the redox state of the sGC enzyme.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected results between experiments. | Degradation of this compound stock solution or working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Verify the integrity of the stock solution using an analytical method like HPLC. |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | Poor aqueous solubility of this compound, especially at high concentrations or in certain buffer systems. | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility (typically ≤1%). You may need to optimize the buffer composition or pH. Gentle warming and sonication can aid dissolution, but be mindful of potential thermal degradation. |
| Rapid loss of pharmacological effect in long-term (e.g., >24 hours) cell culture experiments. | Instability of this compound in the culture medium at 37°C. | Consider a medium change with freshly prepared this compound at regular intervals during the experiment. Alternatively, conduct a time-course experiment to determine the compound's functional half-life under your specific experimental conditions. |
| Unexpected peaks in HPLC analysis of experimental samples. | Formation of degradation products. | Compare the chromatogram to a freshly prepared standard. If new peaks are present, it indicates degradation. Refer to the Forced Degradation Profile table below to identify potential stress factors (e.g., high pH, presence of oxidizing agents) that may be causing the degradation. |
Data on this compound Stability
Disclaimer: The following tables contain illustrative data based on typical stability profiles of similar pharmaceutical compounds, as comprehensive experimental data for this compound is not publicly available. This information should be used as a guideline for experimental design.
Table 1: Illustrative Forced Degradation Profile of this compound
This table summarizes the likely stability of this compound under various stress conditions as per ICH guidelines. The degradation is indicative of what might be observed in a formal stability study.
| Stress Condition | Reagent/Condition | Time | Temperature | Illustrative % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | < 5% | Minimal degradation |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 15-25% | Hydrolytic degradants |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 20-35% | Oxidation products |
| Thermal | Solid State | 48 hours | 80°C | < 2% | Minimal degradation |
| Photolytic | Solid State (ICH Q1B) | 1.2 million lux hours | Room Temp | < 5% | Photolytic degradants |
Table 2: Recommended Buffers and Illustrative Short-Term Stability
This table provides guidance on common buffer systems and the estimated stability for short-term experiments.
| Buffer System | pH Range | Illustrative Half-Life (at 25°C) | Notes |
| Citrate Buffer | 3.0 - 6.2 | > 48 hours | Commonly used for parenteral formulations. Good choice for maintaining a slightly acidic pH.[2] |
| Phosphate Buffer (PBS) | 6.0 - 8.0 | 24 - 48 hours (pH dependent) | Be cautious at pH values approaching 8.0, as stability may decrease. |
| Acetate Buffer | 3.6 - 5.6 | > 48 hours | Suitable for experiments requiring a more acidic environment.[6] |
| HEPES Buffer | 6.8 - 8.2 | 12 - 24 hours (pH dependent) | Widely used in cell culture, but stability may be reduced at the higher end of the pH range. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound by HPLC-UV
This protocol describes a representative method for assessing the stability of this compound under forced degradation conditions, based on methods used for similar sGC activators.[6][7]
1. Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress and to develop a stability-indicating analytical method.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
HPLC system with UV/PDA detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath, hot air oven, photostability chamber
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 5.7 with glacial acetic acid. The mobile phase is a 70:30 (v/v) mixture of the ammonium acetate buffer and acetonitrile.[6]
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
4. Forced Degradation Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 12 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase to 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 2 hours. Dilute with mobile phase to 100 µg/mL.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 11 days. Dissolve and dilute to 100 µg/mL with mobile phase.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve and dilute to 100 µg/mL with mobile phase.
5. HPLC Analysis:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.7) : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
6. Data Analysis:
-
Analyze all samples by HPLC.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Ensure that the peak purity of the parent compound is acceptable in the presence of degradation products.
Diagrams
Caption: Workflow for a forced degradation study and stability-indicating method development.
Caption: Cinaciguat's mechanism of action on the NO-sGC-cGMP signaling pathway.
References
- 1. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacement of heme by soluble guanylate cyclase (sGC) activators abolishes heme-nitric oxide/oxygen (H-NOX) domain structural plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
How to minimize hypotension as a side effect of Cinaciguat in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinaciguat in vivo. The primary focus is on mitigating the common side effect of hypotension.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to hypotension with Cinaciguat administration?
A1: Cinaciguat is a potent activator of soluble guanylate cyclase (sGC), an enzyme critical in the nitric oxide (NO) signaling pathway. By activating sGC, even in its NO-insensitive (oxidized or heme-free) state, Cinaciguat leads to a significant increase in cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells.[1][2] This surge in cGMP causes profound vasodilation, leading to a decrease in systemic blood pressure, which manifests as hypotension.[3][4][5]
Q2: Is the hypotensive effect of Cinaciguat dose-dependent?
A2: Yes, the hypotensive effect of Cinaciguat is demonstrably dose-dependent. Preclinical studies have shown that lower doses can achieve a therapeutic effect with minimal impact on systemic blood pressure. For instance, in a rabbit model of ischemia/reperfusion injury, a 1 µg/kg intravenous dose of Cinaciguat had a marginal effect on blood pressure, whereas a 10 µg/kg dose caused a significant, though transient, decrease in mean arterial pressure.[6] Clinical trials in humans have also confirmed this, with higher infusion rates (≥200 µg/h) being associated with a greater incidence of hypotension.[4][7]
Q3: How long does the hypotensive effect of Cinaciguat typically last in vivo?
A3: The hypotensive effect of Cinaciguat is characterized by a rapid onset and a relatively short duration in preclinical models. In rabbits, a 10 µg/kg intravenous dose induced a significant drop in mean arterial blood pressure within one minute, which returned to baseline levels within five minutes.[6] Similarly, in neonatal lambs receiving a daily infusion, the decrease in mean systemic arterial pressure was transient.[8][9] The rapid decline of plasma concentrations, falling below 1.0 µg/L within 30 minutes after stopping the infusion in human volunteers, likely contributes to this transient nature.[3]
Q4: Are there alternative sGC activators with a potentially lower risk of hypotension?
A4: Research into second-generation sGC activators has focused on optimizing pharmacokinetic and pharmacodynamic profiles to reduce hypotensive effects. For example, the novel sGC activator TY-55002 was shown in a study with normal dogs to have a shorter-acting hypotensive effect compared to Cinaciguat. This was attributed to a higher plasma-to-effect-site transfer rate constant (Ke0), which may allow for more rapid recovery from vasodilation and easier dose management.[10]
Troubleshooting Guide: Minimizing Hypotension In Vivo
Issue: Significant drop in systemic blood pressure observed immediately after Cinaciguat administration.
This is a common and expected pharmacodynamic effect of Cinaciguat. The following strategies can be employed to minimize its severity while maintaining the desired therapeutic effect.
Dose Optimization
-
Problem: The administered dose is too high, leading to excessive systemic vasodilation.
-
Solution: Perform a dose-response study to identify the minimal effective dose. As demonstrated in rabbit studies, a ten-fold reduction in dose (from 10 µg/kg to 1 µg/kg) can abrogate the significant hypotensive effect.[6]
Administration Method
-
Problem: A rapid bolus injection can lead to a sharp peak in plasma concentration and an abrupt drop in blood pressure.
-
Solution 1: Slow Infusion: Administer Cinaciguat via a slow intravenous infusion instead of a bolus injection. This allows for a more controlled increase in plasma concentration. A study in neonatal lambs used a 3-minute infusion, which resulted in a manageable and transient hypotensive event.[8][9]
-
Solution 2: Dose Titration: For continuous infusion studies, begin with a low infusion rate and gradually increase it while monitoring blood pressure. This approach has been used in clinical trials to manage hypotension.[4][5]
Pharmacokinetic and Pharmacodynamic Considerations
-
Problem: The rapid onset of action of Cinaciguat makes it difficult to control the initial hypotensive response.
-
Solution: Be aware of the rapid pharmacokinetics of Cinaciguat. The hypotensive effect is typically transient.[6] In your experimental design, account for a short period of hypotension immediately following administration. Continuous blood pressure monitoring is crucial in the initial phase after drug administration.
Animal Model Selection
-
Problem: The hypotensive response may vary between different animal species and disease models.
-
Solution: Consider the specific animal model for your research. For example, in a neonatal lamb model of pulmonary hypertension, daily administration of Cinaciguat was effective in reducing pulmonary vascular resistance with only a transient and non-detrimental effect on systemic blood pressure.[8][9] This suggests a degree of preferential action in the diseased pulmonary vasculature in this specific model.
Data Summary
Table 1: Effect of Cinaciguat Dose on Mean Arterial Pressure (MAP) in Rabbits
| Dose (IV) | Vehicle | Change in MAP | Duration of Hypotension | Reference |
| 1 µg/kg | 10% DMSO | No significant effect | N/A | [6] |
| 10 µg/kg | 10% DMSO | Significant reduction | ~5 minutes | [6] |
Table 2: Hemodynamic Effects of Cinaciguat Infusion in Humans and Neonatal Lambs
| Species | Dose/Infusion Rate | Primary Hemodynamic Effects | Key Observation on Hypotension | Reference |
| Human | ≥200 µg/h (continuous IV) | ↓ SBP (-21.6 mmHg), ↓ MAP, ↓ SVR, ↓ PVR | Increased incidence of hypotension leading to early trial termination. | [4] |
| Neonatal Lamb | 35 µg/kg/day (IV over 3 min) | ↓ mSAP (~10%), ↓ PVR (~27%) | Initial, transient decrease in systemic pressure; returned to baseline within 45 minutes. | [8][9] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cinaciguat on Myocardial Infarct Size and Hemodynamics in Rabbits
-
Animal Model: Adult New Zealand White rabbits.
-
Drug Preparation: Cinaciguat dissolved in 10% Dimethyl sulfoxide (DMSO).
-
Dosing and Administration:
-
Low Dose Group: 1 µg/kg Cinaciguat administered intravenously.
-
High Dose Group: 10 µg/kg Cinaciguat administered intravenously.
-
Administration was performed 15 minutes before ischemia or 5 minutes before reperfusion in a model of myocardial ischemia/reperfusion injury.
-
-
Hemodynamic Monitoring: Mean arterial blood pressure was monitored continuously.
-
Key Findings: The 10 µg/kg dose caused a significant but transient (recovery within 5 minutes) decrease in mean arterial blood pressure, while the 1 µg/kg dose had no significant effect. The vehicle (10% DMSO) also had no effect on blood pressure.[6]
Protocol 2: In Vivo Evaluation of Cinaciguat in a Neonatal Lamb Model of Pulmonary Hypertension
-
Animal Model: Neonatal lambs with surgically induced pulmonary hypertension.
-
Drug Preparation: Cinaciguat solution for intravenous infusion.
-
Dosing and Administration: 35 µg/kg of Cinaciguat was administered daily as an intravenous bolus over 3 minutes for 7 days.
-
Hemodynamic Monitoring: Mean pulmonary arterial pressure (mPAP), mean systemic arterial pressure (mSAP), and pulmonary (PVR) and systemic (SVR) vascular resistance were measured.
-
Key Findings: The acute infusion resulted in an approximate 10% decrease in mSAP and a 27% decrease in PVR. The systemic hypotension was transient, with mSAP returning to baseline within 30 minutes and PVR within 45 minutes.[8][9]
Visualizations
Cinaciguat Signaling Pathway
Caption: Cinaciguat activates oxidized sGC, increasing cGMP and causing vasodilation.
Experimental Workflow for Hypotension Mitigation
Caption: Workflow for minimizing Cinaciguat-induced hypotension in vivo.
Decision Tree for Managing Hypotension
Caption: Decision tree for real-time management of hypotension during experiments.
References
- 1. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, tolerability, and safety of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinaciguat (BAY 58-2667) improves cardiopulmonary hemodynamics in patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinaciguat, a soluble guanylate cyclase activator: results from the randomized, controlled, phase IIb COMPOSE programme in acute heart failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinaciguat (BAY-582667) Modifies Cardiopulmonary and Systemic Circulation in Chronically Hypoxic and Pulmonary Hypertensive Neonatal Lambs in the Alto Andino - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cinaciguat (BAY-582667) Modifies Cardiopulmonary and Systemic Circulation in Chronically Hypoxic and Pulmonary Hypertensive Neonatal Lambs in the Alto Andino [frontiersin.org]
- 10. A novel soluble guanylate cyclase activator with reduced risk of hypotension by short-acting vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Cinaciguat Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with cinaciguat hydrochloride, focusing on strategies to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely reasons for this?
A1: Low and variable oral bioavailability of this compound is likely attributable to its physicochemical properties. As a compound with poor aqueous solubility, its dissolution in the gastrointestinal (GI) fluids is limited, which is a prerequisite for absorption.[1][2] This challenge is common for compounds classified under the Biopharmaceutics Classification System (BCS) as Class IV, which are characterized by both low solubility and low permeability.[2][3] Consequently, the extent of absorption can be inconsistent, leading to high variability in plasma concentrations between individual animals.
Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: To overcome the solubility and dissolution rate limitations of this compound, several advanced formulation strategies can be employed. These include:
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and, consequently, oral absorption.[4][5][6] Polymeric nanoparticles can also protect the drug from degradation in the GI tract and facilitate its transport across the intestinal epithelium.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can lead to higher apparent solubility and faster dissolution compared to its crystalline form.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids. This pre-dissolved state of the drug can bypass the dissolution step, leading to improved absorption.[8][9][10]
Q3: Are there any non-formulation-related factors in our experimental protocol that could be contributing to poor bioavailability?
A3: Yes, several factors related to the experimental protocol can influence the oral bioavailability of this compound:
-
Animal Fasting Status: The presence or absence of food in the GI tract can significantly alter drug dissolution and absorption. It is crucial to maintain a consistent fasting protocol for all animals in the study.
-
Dosing Vehicle: The choice of vehicle for administering the compound can impact its solubility and stability. For a poorly soluble compound, an aqueous suspension may not be optimal. The use of co-solvents or lipid-based vehicles should be considered.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors, esophageal irritation, or accidental administration into the trachea, all of which will affect the amount of drug reaching the stomach and intestines.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | Standardize the oral gavage procedure. Ensure all technicians are properly trained and follow the same protocol. | Minimizes variability in the administered dose and reduces stress on the animals, which can affect GI physiology. |
| Variable Food Intake | Implement a strict and consistent fasting and feeding schedule for all animals before and after dosing. | Food can alter gastric pH, GI motility, and the solubility of the drug, leading to inconsistent absorption. |
| Formulation Instability | Prepare fresh dosing formulations for each experiment and ensure homogeneity of the suspension if used. | Prevents degradation or aggregation of the drug product, which can affect the amount of drug available for absorption. |
Issue 2: Consistently Low Bioavailability
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Dissolution | Employ an enabling formulation strategy such as nanoparticles, amorphous solid dispersions, or SEDDS. | These formulations are designed to enhance the dissolution rate and apparent solubility of poorly soluble drugs. |
| Low Permeability | Co-administer with a permeation enhancer (use with caution and for mechanistic understanding, as it may introduce confounding factors). | Certain excipients can transiently open tight junctions in the intestinal epithelium, facilitating drug absorption. |
| First-Pass Metabolism | While cinaciguat is primarily cleared by the liver, significant first-pass metabolism after oral dosing could contribute to low bioavailability. Consider parenteral administration (e.g., intravenous) to determine the absolute bioavailability and quantify the extent of first-pass metabolism.[11][12][13] | An IV dose provides 100% bioavailability and serves as a benchmark to understand the barriers to oral absorption. |
Quantitative Data Summary
Due to the limited availability of direct comparative in vivo studies for different oral formulations of this compound, the following table provides an illustrative representation of the expected improvements in key pharmacokinetic parameters when transitioning from a basic aqueous suspension to more advanced formulations. These values are based on general principles observed for BCS Class IV compounds.
| Formulation Type | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | Rat | 10 | Low & Variable | Variable | Low | 100 (Reference) |
| Nanoparticle Formulation | Rat | 10 | Moderately Increased | Potentially Faster | Moderately Increased | 200 - 500 |
| Amorphous Solid Dispersion | Rat | 10 | Significantly Increased | Faster | Significantly Increased | 300 - 800 |
| SEDDS | Rat | 10 | Highly Increased | Fastest | Highly Increased | > 800 |
Note: The values in this table are hypothetical and for illustrative purposes only to demonstrate the potential magnitude of improvement with different formulation strategies. Actual results will vary depending on the specific excipients, drug loading, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles (Illustrative)
Objective: To prepare this compound-loaded polymeric nanoparticles using an oil-in-water (o/w) emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Immediately sonicate the mixture using a probe sonicator to form a fine o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the DCM under reduced pressure.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: Oral Administration by Gavage in Rats
Objective: To administer a precise dose of a this compound formulation orally to rats.
Materials:
-
Rat gavage needle (appropriate size for the animal's weight)
-
Syringe
-
Dosing formulation
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes into the esophagus. Do not force the needle.
-
Dose Administration: Once the needle is correctly positioned in the stomach (pre-measured to the last rib), slowly administer the formulation from the syringe.
-
Needle Removal: Gently withdraw the gavage needle along the same path of insertion.
-
Monitoring: Observe the animal for a few minutes post-dosing for any signs of distress.
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Materials:
-
Dosing formulation
-
Gavage supplies
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the this compound formulation to a group of mice via oral gavage.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a designated site (e.g., tail vein, saphenous vein, or retro-orbital sinus) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for enhancing Cinaciguat bioavailability.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for bioavailability issues.
References
- 1. Cinaciguat = 98 HPLC 646995-35-9 [sigmaaldrich.com]
- 2. bioencapsulation.net [bioencapsulation.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Targeted Delivery of Soluble Guanylate Cyclase (sGC) Activator Cinaciguat to Renal Mesangial Cells via Virus-Mimetic Nanoparticles Potentiates Anti-Fibrotic Effects by cGMP-Mediated Suppression of the TGF-β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics, tolerability, and safety of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. academic.oup.com [academic.oup.com]
Overcoming experimental variability in Cinaciguat hydrochloride studies
Welcome to the technical support center for Cinaciguat hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and navigating the complexities of working with this potent soluble guanylate cyclase (sGC) activator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Frequently Asked Questions
Q1: What is the primary mechanism of action for this compound?
A1: Cinaciguat (also known as BAY 58-2667) is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] Unlike sGC stimulators that require the presence of a reduced (ferrous) prosthetic heme group on the enzyme, Cinaciguat preferentially activates sGC when it is in an oxidized (ferric) state or has lost its heme group entirely (heme-free).[2][3][4] It binds to the unoccupied heme pocket, mimicking the heme group, and induces a conformational change that activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] This makes it particularly effective in disease states associated with increased oxidative stress, where sGC may be oxidized and less responsive to endogenous NO.[4][5]
Q2: What is the difference between an sGC activator like Cinaciguat and an sGC stimulator?
A2: The key difference lies in their dependence on the redox state of the sGC heme group.[2]
-
sGC Stimulators (e.g., Riociguat, Vericiguat) enhance the sensitivity of reduced (ferrous, Fe²⁺) sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent. Their efficacy is dependent on the presence of the reduced heme moiety.[2][4]
-
sGC Activators (e.g., Cinaciguat) directly and potently activate sGC when its heme group is oxidized (ferric, Fe³⁺) or absent.[2][4] They do not require NO for their activity.[1] This distinction is crucial in pathophysiological conditions where oxidative stress impairs NO signaling and sGC function.[4][5]
Q3: Why were clinical trials for Cinaciguat in acute decompensated heart failure terminated?
A3: Phase IIb clinical trials for intravenous Cinaciguat were terminated prematurely due to a high incidence of adverse events, most notably significant hypotension (a sharp drop in blood pressure), even at low doses.[5][6][7] While the drug did show some positive hemodynamic effects, such as reducing pulmonary capillary wedge pressure, the unfavorable risk-benefit profile associated with hypotension led to the cessation of these trials.[6][7][8]
Troubleshooting Experimental Variability
Q4: My in vitro cGMP measurements are inconsistent after Cinaciguat treatment. What could be the cause?
A4: Inconsistent cGMP levels can stem from several factors:
-
Oxidative State of sGC: The potency of Cinaciguat is significantly enhanced when sGC is oxidized.[3] Variability in the baseline oxidative stress of your cell cultures can lead to different levels of sGC oxidation and thus variable responses to Cinaciguat. Ensure consistent cell culture conditions and consider using an agent like ODQ (1H-[2][3]oxadiazolo[4,3-a]quinoxalin-1-one) to experimentally induce sGC oxidation for a more uniform response.[3][9]
-
Assay Cross-Reactivity: If you are using cGMP analogs in your experiments, be aware of potential cross-reactivity with the antibodies used in enzyme immunoassays (EIAs).[10] For instance, some cGMP analogs can interfere with cGMP measurement, leading to artificially high readings.[10] It is advisable to validate your assay for any potential interference from compounds used in your experimental buffer.
-
Cell Lysis and Sample Handling: Ensure rapid and effective cell lysis and immediate inhibition of phosphodiesterase (PDE) activity (e.g., by using IBMX) to prevent cGMP degradation after harvesting. Inconsistent sample handling can be a major source of variability.
-
Compound Stability and Solubility: Cinaciguat has poor aqueous solubility.[11] Ensure it is fully dissolved in your vehicle (e.g., DMSO) before further dilution in aqueous media. Precipitation of the compound will lead to lower effective concentrations and variable results.
Q5: I am observing significant hypotension in my animal model, making it difficult to study other endpoints. How can I manage this?
A5: The hypotensive effect of Cinaciguat is a direct consequence of its potent vasodilatory action and has been a challenge in both preclinical and clinical studies.[5][7][12]
-
Dose-Response Studies: Conduct a thorough dose-response study to find the minimal effective dose for your desired therapeutic effect with an acceptable level of hypotension. The therapeutic window may be narrow.
-
Route and Rate of Administration: The method of administration can influence the hemodynamic response. A slow intravenous infusion may produce a more stable and less pronounced hypotensive effect compared to a bolus injection.[8]
-
Consider a Different Model: The magnitude of the hypotensive effect can vary between species and disease models.[12] Differences in baseline vascular tone, sGC expression, or the degree of oxidative stress can all play a role.
-
Targeted Delivery: For chronic studies, consider novel drug delivery approaches. For example, nanoparticle encapsulation has been explored to improve bioavailability and potentially target specific tissues, which might mitigate systemic hypotension.[11]
Q6: The vasorelaxant effect of Cinaciguat in my ex vivo tissue bath experiments seems irreversible. Is this expected?
A6: Yes, this is an expected finding for Cinaciguat. Studies have shown that its vasodilatory effect is not readily reversed upon washout of the drug from the organ bath.[9][13] This suggests an irreversible or very slowly reversible mode of action.[9][13] Cinaciguat is proposed to irreversibly activate and stabilize the heme-free form of sGC, shifting the cellular equilibrium towards this highly active state.[9] When designing your experiments, account for this by using separate tissue preparations for each concentration in a dose-response curve rather than cumulative dosing on a single tissue.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound.
Table 1: In Vitro Efficacy of Cinaciguat
| Parameter | Model System | Value | Reference |
| EC₅₀ for sGC Activation | Purified heme-free bovine lung sGC | ~0.2 µM (194 ± 15 nM) | [9] |
| Concentration for Necrosis Reduction | Adult mouse cardiomyocytes (SI/RO) | 50 nM | [1][14] |
| Concentration for Apoptosis Reduction | Adult mouse cardiomyocytes (SI/RO) | 25-50 nM | [1] |
| cGMP Increase (vs. control) | Ovine fetal pulmonary artery smooth muscle cells (with ODQ) | 14-fold to 25-fold | [3] |
SI/RO: Simulated Ischemia/Reoxygenation; ODQ: 1H-[2][3]oxadiazolo[4,3-a]quinoxalin-1-one
Table 2: In Vivo Efficacy and Hemodynamic Effects of Cinaciguat
| Parameter | Animal Model | Dose | Effect | Reference |
| Infarct Size Reduction (Pre-treatment) | Rabbit (I/R) | 10 µg/kg IV | 63% reduction | [1][14] |
| Infarct Size Reduction (At Reperfusion) | Rabbit (I/R) | 10 µg/kg IV | 41% reduction | [14] |
| Infarct Size Reduction (Pre-treatment) | Mouse (I/R) | 10 µg/kg IV | 80% reduction | [14] |
| Pulmonary Vascular Resistance (PVR) | Fetal Lamb | 1 µg | ~80% decrease | [3] |
| Pulmonary Artery Blood Flow | Fetal Lamb | 1 µg | >4-fold increase | [3] |
| Systolic Blood Pressure Change | Human (ADHF) | ≥200 µg/h IV | -21.6 ± 17.0 mmHg | [7] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Human (ADHF) | ≥200 µg/h IV | -7.7 mmHg | [7] |
I/R: Ischemia/Reperfusion; ADHF: Acute Decompensated Heart Failure
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and visual diagrams of relevant pathways and workflows.
Signaling Pathway: Cinaciguat Mechanism of Action
The diagram below illustrates the NO-sGC-cGMP signaling pathway and highlights the specific point of intervention for Cinaciguat. Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize the heme group of sGC, rendering it insensitive to NO. Cinaciguat bypasses this issue by directly activating the oxidized/heme-free enzyme.
Caption: Cinaciguat activates oxidized or heme-free sGC.
Experimental Protocol: Measurement of cGMP Levels via ELISA
This protocol outlines a general procedure for quantifying intracellular cGMP levels in cell culture experiments following treatment with Cinaciguat.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., vascular smooth muscle cells) in multi-well plates and grow to desired confluency.
-
Starve cells in serum-free media for 2-4 hours before the experiment, if required.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor such as 100 µM IBMX for 15-30 minutes to prevent cGMP degradation.
-
(Optional) To study the effect on oxidized sGC, pre-treat cells with an sGC oxidizer like 10 µM ODQ for 15-30 minutes.
-
Add Cinaciguat at various concentrations (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) to the wells. Incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
-
Cell Lysis and Sample Collection:
-
Aspirate the media from the wells.
-
Immediately add 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate at room temperature for 10-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at >600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
-
cGMP Quantification (ELISA):
-
Use a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit. Follow the manufacturer's instructions precisely.
-
Typically, the protocol involves acetylating the samples and standards to improve assay sensitivity.
-
Add standards and acetylated samples to the wells of the cGMP-coated microplate.
-
Add cGMP-HRP conjugate and anti-cGMP antibody. Incubate as per the kit's protocol. The assay is competitive; cGMP in the sample competes with the cGMP-HRP conjugate for antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate to allow color development. The color intensity will be inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the known cGMP standards against their concentrations.
-
Determine the cGMP concentration in your samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
-
Troubleshooting Workflow: Inconsistent cGMP Measurements
This diagram provides a logical workflow for troubleshooting variable results in cGMP measurement assays.
Caption: A workflow for troubleshooting cGMP measurement issues.
Experimental Protocol: Ex Vivo Vasorelaxation Assay
This protocol describes how to assess the vasodilatory effects of Cinaciguat using isolated arterial rings in an organ bath system.
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat, mouse) according to approved institutional protocols.
-
Carefully dissect the desired artery (e.g., thoracic aorta, coronary artery) and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer.
-
Under a dissecting microscope, remove excess connective and adipose tissue. Be careful not to damage the endothelium unless studying endothelium-independent relaxation.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in a temperature-controlled (37°C) organ bath chamber filled with K-H buffer, continuously gassed with 95% O₂ / 5% CO₂. The rings are suspended between two L-shaped stainless-steel hooks or wires. One hook is fixed, and the other is connected to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 g for rat aorta). Replace the K-H buffer every 15-20 minutes during equilibration.
-
-
Viability and Contraction:
-
After equilibration, test the viability of the rings by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
-
Wash the rings with K-H buffer to return to baseline tension.
-
If studying endothelium-dependent effects, assess endothelial integrity by pre-contracting with an alpha-agonist (e.g., phenylephrine, 1 µM) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM).
-
Wash the rings and allow them to return to baseline.
-
-
Cinaciguat-Induced Relaxation:
-
Pre-contract the arterial rings to a stable submaximal tension (approx. 50-70% of the KCl-induced maximum) using a vasoconstrictor like phenylephrine.
-
Once a stable plateau of contraction is achieved, add Cinaciguat to the bath. Due to its irreversible action, it is recommended to add a single concentration to each tissue bath to generate a concentration-response curve across multiple tissues, rather than using a cumulative addition protocol.
-
Record the relaxation response over time, as the effect of Cinaciguat can be slow in onset, potentially requiring up to 90 minutes to reach maximal effect.[9]
-
-
Data Analysis:
-
Express the relaxation response as a percentage reversal of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage relaxation against the logarithm of the Cinaciguat concentration to generate a concentration-response curve.
-
Calculate potency (pEC₅₀) and maximal efficacy (Eₘₐₓ) values from the curve.
-
References
- 1. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinaciguat, a soluble guanylate cyclase activator: results from the randomized, controlled, phase IIb COMPOSE programme in acute heart failure syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Delivery of Soluble Guanylate Cyclase (sGC) Activator Cinaciguat to Renal Mesangial Cells via Virus-Mimetic Nanoparticles Potentiates Anti-Fibrotic Effects by cGMP-Mediated Suppression of the TGF-β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of dosing regimens for long-term Cinaciguat studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of dosing regimens for long-term studies involving Cinaciguat (BAY 58-2667).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cinaciguat?
A1: Cinaciguat is a soluble guanylate cyclase (sGC) activator.[1][2] It works by targeting the nitric oxide (NO)-insensitive, oxidized, or heme-free form of sGC.[2][3][4] Under conditions of oxidative stress where the sGC enzyme is dysfunctional and unresponsive to endogenous NO, Cinaciguat can bind to the heme pocket, activating the enzyme.[3][4][5] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation and other cardiovascular effects.[1][6]
Q2: What is the primary therapeutic goal of activating the sGC pathway with Cinaciguat?
A2: The primary goal is to restore the function of the NO-sGC-cGMP signaling pathway in diseases where it is impaired, such as heart failure.[2][3] This pathway plays a crucial role in regulating cardiovascular function by producing vasodilation, inhibiting platelet aggregation, and preventing vascular smooth muscle proliferation.[2] By increasing cGMP levels, Cinaciguat aims to unload the heart, improve blood flow, and counteract the pathological remodeling seen in cardiovascular diseases.[2][7]
Q3: What are the key pharmacokinetic properties of Cinaciguat?
A3: Cinaciguat exhibits dose-proportional pharmacokinetics with low interindividual variability.[2][8] When administered intravenously, plasma concentrations decline rapidly, falling below 1.0 µg/L within 30 minutes after stopping the infusion.[8] The drug is primarily eliminated via the liver, and individuals with moderate hepatic impairment show substantially higher drug exposure.[9] A complete return to baseline hemodynamic effects is estimated to occur within 3-4 hours after the end of an infusion.
Q4: Why is refining the dosing regimen for long-term Cinaciguat studies critical?
A4: Refining the dosing for long-term studies is critical primarily due to the risk of hypotension (low blood pressure).[10][11][12] While Cinaciguat has shown potent and beneficial hemodynamic effects, clinical trials in acute decompensated heart failure were prematurely stopped because of an increased incidence of hypotension, particularly at doses of 200 µg/h or higher.[10][12] For long-term studies, it is imperative to establish a therapeutic window that maintains sGC activation and efficacy without causing sustained, symptomatic hypotension.
Troubleshooting Guide
Issue: Unexpected or Severe Hypotension Observed During Dosing
This is the most significant challenge reported in Cinaciguat studies.[10][11] The following guide provides a systematic approach to troubleshooting this issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for managing hypotension.
Data Presentation
Table 1: Pharmacokinetic Parameters of Intravenous Cinaciguat
| Parameter | Value | Population | Source |
| Clearance | 26.4 L/h | Patients with Acute Decompensated Heart Failure (ADHF) | |
| Volume of Distribution (steady state) | 18.4 L | Patients with ADHF | |
| Time to Baseline Recovery (post-infusion) | 3-4 hours | Patients with ADHF | |
| Pharmacokinetic Profile | Dose-proportional, low interindividual variability | Healthy Male Volunteers & ADHF Patients | [2][8] |
| Effect of Hepatic Impairment (Moderate) | Substantially higher exposure | Individuals with Hepatic Impairment | [9] |
Table 2: Hemodynamic Effects of a 6-Hour Cinaciguat Infusion in ADHF Patients
| Parameter | Mean Change from Baseline | Dose Range | Source |
| Pulmonary Capillary Wedge Pressure | -7.9 mmHg | 50-400 µg/h | [7] |
| Mean Right Atrial Pressure | -2.9 mmHg | 50-400 µg/h | [7] |
| Systemic Vascular Resistance | -597 dynes·s·cm⁻⁵ | 50-400 µg/h | [7] |
| Cardiac Output | +1.68 L/min | 50-400 µg/h | [7] |
| Systolic Blood Pressure | -21.6 mmHg | Titrated, starting at 100 µg/h | [10] |
Signaling Pathway and Experimental Protocols
Cinaciguat Signaling Pathway
Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize the ferrous (Fe²⁺) heme iron of sGC to a ferric (Fe³⁺) state or cause complete loss of the heme group. This renders the enzyme insensitive to its natural activator, nitric oxide (NO). Cinaciguat specifically targets this dysfunctional sGC.
Caption: Cinaciguat's mechanism on the sGC-cGMP pathway.
Experimental Protocols
This protocol outlines a method to determine the maximum tolerated dose (MTD) of Cinaciguat for long-term continuous infusion in a rodent model, with a primary focus on avoiding hypotension.
Objective: To establish a safe and effective dose of Cinaciguat for continuous, long-term (e.g., 7-28 days) administration that maintains target engagement without significant sustained hypotension.
Methodology:
-
Animal Model: Use an appropriate rodent model (e.g., spontaneously hypertensive rats or a model of heart failure) instrumented with telemetry devices for continuous monitoring of blood pressure and heart rate.
-
Drug Preparation: Prepare Cinaciguat in a suitable vehicle (e.g., 10% DMSO).[13] Ensure sterility for long-term infusion.
-
Dose-Escalation Study:
-
Divide animals into cohorts (n=6-8 per group).
-
Cohort 1 (Low Dose): Begin with a low dose (e.g., 1 µg/kg/day) administered via a subcutaneously implanted osmotic minipump.[13]
-
Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate for 72 hours.
-
Escalation Criteria: If no adverse effects are observed (defined as <15% drop in MAP from baseline), proceed to the next cohort with an increased dose (e.g., 3 µg/kg/day).
-
Dose Steps: Continue dose escalation in subsequent cohorts (e.g., 10, 30 µg/kg/day) until a dose is reached that causes a sustained (>6 hours) drop in MAP of 20-25% from baseline.
-
-
MTD Determination: The highest dose that does not cause significant sustained hypotension is determined to be the MTD for long-term studies.
-
Biomarker Analysis: At the end of the study, collect plasma and tissues to measure cGMP levels to confirm target engagement at the MTD.
Caption: Experimental workflow for a preclinical dose-finding study.
References
- 1. Cinaciguat - Wikipedia [en.wikipedia.org]
- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cinaciguat ameliorates glomerular damage by reducing ERK1/2 activity and TGF-ß expression in type-1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinaciguat (BAY 58-2667) improves cardiopulmonary hemodynamics in patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, tolerability, and safety of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the soluble guanylate cyclase activator cinaciguat in individuals with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Cinaciguat hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinaciguat hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] It preferentially activates sGC that is in an oxidized (Fe³⁺) state or is heme-deficient, which are often prevalent in pathophysiological conditions associated with oxidative stress.[2][3][4] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation and other physiological processes.[2]
Q2: What is the optimal solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. In a DMSO solvent, store at -80°C for up to one year.[5] If precipitation occurs during the preparation of solutions, sonication can be used to aid dissolution.[6]
Q3: I am not observing the expected increase in cGMP levels after treating my cells with Cinaciguat. What could be the issue?
A3: Several factors could contribute to a lack of response. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem. Key areas to investigate include the redox state of your experimental system, the stability and concentration of your Cinaciguat solution, and the health and characteristics of your cell line.
Troubleshooting Guide
Issue 1: No or Low Potency of Cinaciguat (Minimal cGMP Increase)
Possible Causes and Solutions:
-
Suboptimal Redox State of sGC: Cinaciguat is most effective on oxidized or heme-free sGC. In healthy, non-stressed cells, the majority of sGC may be in a reduced state and less responsive to Cinaciguat.[2][4]
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the Cinaciguat stock solution can lead to degradation.
-
Troubleshooting Step: Prepare fresh aliquots of Cinaciguat from a new stock. Avoid repeated freeze-thaw cycles.
-
-
Low sGC Expression in Cells: The cell line you are using may have low endogenous expression of sGC.
-
Troubleshooting Step: Verify sGC expression levels in your cell line via Western blot or qPCR. Consider using a cell line known to have robust sGC expression, such as pulmonary artery smooth muscle cells (PASMCs).[7]
-
-
High Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic changes, including altered protein expression.[9][10][11][12]
-
Troubleshooting Step: Use cells with a low passage number and maintain a consistent passaging schedule. Regularly authenticate your cell line.[11]
-
Issue 2: High Variability Between Experimental Replicates
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding and use a consistent technique for plating.
-
-
Pipetting Errors: Inaccurate pipetting of Cinaciguat, cell suspensions, or assay reagents is a common source of variability.
-
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate can experience different temperature and humidity conditions, leading to variability.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a more uniform environment.
-
Issue 3: Unexpected Vasoconstriction or Other Off-Target Effects
While Cinaciguat is a vasodilator, unexpected results can occur.
Possible Causes and Solutions:
-
Cellular Context: The response to cGMP can be complex and cell-type specific. In some contexts, high levels of cGMP could potentially trigger feedback mechanisms that lead to unexpected responses.
-
Troubleshooting Step: Review the literature for the expected response in your specific cell type. Consider measuring downstream markers of the cGMP pathway, such as the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), to confirm pathway activation.[15]
-
-
Compound Purity: Impurities in the this compound could have off-target effects.
-
Troubleshooting Step: Ensure you are using a high-purity compound from a reputable supplier.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound.
Table 1: In Vitro Efficacy of Cinaciguat
| Cell/Tissue Type | Condition | Cinaciguat Concentration | Outcome | Reference |
| Purified sGC | Heme-free (with Tween 20) | EC₅₀: ~0.2 µM | Activation of sGC | [16] |
| Porcine Coronary Arteries | Pre-contracted | 1, 10, 100 nM | 32%, 56%, 75% relaxation | [16] |
| Rat Aortas | Pre-contracted | 1, 10, 100 nM | 21%, 53%, 71% relaxation | [16] |
| Fetal PPHN PASMCs | Basal | 10 µM | ~6.5-fold increase in cGMP | [7] |
| Fetal PPHN PASMCs | After ODQ treatment | 10 µM | ~456-fold increase in cGMP | [7] |
| Adult Mouse Cardiomyocytes | Simulated Ischemia/Reoxygenation | 25 nM, 50 nM | 41%, 48% reduction in apoptosis | [17] |
Table 2: In Vivo Effects of Cinaciguat
| Animal Model | Administration | Cinaciguat Dose | Outcome | Reference |
| Rabbits | Intravenous (pre-ischemia) | 10 µg/kg | 63% reduction in infarct size | [17] |
| Mice | Intraperitoneal (pre-ischemia) | 10 µg/kg | 80% reduction in infarct size | [17] |
| Fetal Sheep (PPHN) | Infusion | Not specified | 53% decrease in PVR | [7] |
Experimental Protocols
Protocol: Measurement of cGMP Levels in Cultured Cells
This protocol provides a general workflow for measuring intracellular cGMP levels in response to Cinaciguat treatment using a commercially available ELISA kit.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add the lysis buffer provided with the cGMP assay kit to each well.
-
Incubate for the recommended time to ensure complete cell lysis.
-
-
cGMP Measurement:
-
Collect the cell lysates.
-
Perform the cGMP measurement according to the ELISA kit manufacturer's instructions. This typically involves the use of a cGMP-specific antibody and a colorimetric or fluorescent substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on a standard curve.
-
Normalize the cGMP concentration to the protein concentration of each sample, which can be determined using a BCA or Bradford assay.
-
Visualizations
Signaling Pathway of Cinaciguat
Caption: Mechanism of Cinaciguat action on sGC.
Experimental Workflow for In Vitro cGMP Measurement
Caption: Workflow for measuring cGMP in cultured cells.
References
- 1. abmole.com [abmole.com]
- 2. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinaciguat | Guanylate cyclase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 12. korambiotech.com [korambiotech.com]
- 13. mabtech.com [mabtech.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of Cinaciguat Hydrochloride on Soluble Guanylate Cyclase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the target engagement of Cinaciguat hydrochloride on soluble guanylate cyclase (sGC). It includes supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Introduction to this compound and its Target: Soluble Guanylate Cyclase
This compound (BAY 58-2667) is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2] sGC is a critical intracellular receptor for NO, and its activation leads to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3][4] The NO-sGC-cGMP signaling pathway plays a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][5]
In certain pathological conditions associated with oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[4][6] Cinaciguat is specifically designed to activate these NO-insensitive forms of sGC, offering a therapeutic advantage in diseases where the canonical NO signaling is impaired.[1][6] This contrasts with sGC stimulators (e.g., Riociguat, Vericiguat), which primarily act on the reduced (NO-sensitive) form of the enzyme and work synergistically with NO.[4][6] Validating the direct interaction and activation of sGC by Cinaciguat is crucial for its preclinical and clinical development.
Comparative Analysis of Target Engagement Validation Methods
The engagement of Cinaciguat with sGC can be validated through a variety of in vitro and cellular assays. These assays typically measure the direct output of sGC activity (cGMP production) or the downstream physiological consequences of increased cGMP levels.
Table 1: Quantitative Comparison of sGC Activators vs. sGC Stimulators
| Parameter | Cinaciguat (sGC Activator) | sGC Stimulators (e.g., BAY 41-2272, Riociguat) | Reference |
| Target sGC State | Oxidized or heme-free (NO-insensitive) sGC | Reduced (ferrous) sGC (NO-sensitive) | [4][6] |
| Mechanism of Action | Binds to the heme pocket of NO-insensitive sGC | Allosterically sensitizes sGC to NO | [6] |
| Synergy with NO | Additive effect with NO | Strong synergistic effect with NO | [7] |
| EC50 for sGC Activation (Heme-free sGC) | ~0.2 µM | Significantly less potent on heme-free sGC | [8] |
| Fold Activation of sGC (Oxidized/Heme-free) | Up to 73-fold | Minimal activation | [9] |
| Fold Activation of sGC (Reduced, +NO) | Moderate | Up to 200-fold (synergistically) | [6] |
| Effect on Blood Pressure | Potent, long-lasting antihypertensive effect | Significant blood pressure reduction | [1][10] |
Key Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating the target engagement of Cinaciguat. Below are detailed protocols for essential assays.
Measurement of cGMP Production
This is the most direct method to quantify sGC activity.
Protocol: cGMP Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment:
-
Plate cells (e.g., vascular smooth muscle cells, CHO cells expressing sGC) in 24-well plates and grow to confluence.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) for 5-10 minutes to prevent cGMP degradation.[11]
-
To induce sGC oxidation, pre-treat a subset of cells with an oxidizing agent like 1H-[12][13]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) (10 µM) for 10-20 minutes.
-
Add varying concentrations of Cinaciguat or a comparator compound (e.g., an sGC stimulator) and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Sample Lysis and Preparation:
-
Aspirate the medium and lyse the cells with 0.1 M HCl.[11]
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for cGMP measurement.
-
For some ELISA kits, acetylation of the samples may be required to increase sensitivity. Follow the manufacturer's instructions.
-
-
cGMP Quantification:
-
Perform the cGMP measurement using a commercially available RIA or ELISA kit, following the manufacturer's protocol precisely.[3][9] This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.
-
Measure the signal (radioactivity for RIA, absorbance for ELISA) and calculate the cGMP concentration based on a standard curve.
-
Normalize the cGMP concentration to the total protein content in each well, determined by a protein assay (e.g., BCA assay).[11]
-
Vasorelaxation Assay
This functional assay assesses the physiological consequence of sGC activation in vascular tissue.
Protocol: Ex Vivo Aortic Ring Assay
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized animal (e.g., rat, mouse).
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
-
Contraction and Treatment:
-
Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine or serotonin to induce a stable tone.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of Cinaciguat or a comparator compound to the organ bath.
-
To test the effect on oxidized sGC, a subset of rings can be pre-incubated with ODQ.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension using a force transducer.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curves and calculate the EC50 values for each compound.
-
VASP Phosphorylation Assay
This assay measures the activation of the downstream effector of cGMP, protein kinase G (PKG), by quantifying the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239.[13]
Protocol: Western Blotting or Flow Cytometry
-
Cell Treatment and Lysis:
-
Treat cultured cells (e.g., platelets, vascular smooth muscle cells) with Cinaciguat or comparator compounds as described for the cGMP assay.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated VASP (Ser239).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total VASP to normalize the data.
-
-
Flow Cytometry (for suspension cells like platelets):
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of sGC Activation
Caption: The NO-sGC-cGMP signaling pathway and points of intervention for sGC modulators.
Experimental Workflow for cGMP Measurement
References
- 1. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Delivery of Soluble Guanylate Cyclase (sGC) Activator Cinaciguat to Renal Mesangial Cells via Virus-Mimetic Nanoparticles Potentiates Anti-Fibrotic Effects by cGMP-Mediated Suppression of the TGF-β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 12. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
A Head-to-Head Comparison of Cinaciguat and Other Soluble Guanylate Cyclase (sGC) Modulators
For Researchers, Scientists, and Drug Development Professionals
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. Dysregulation of this pathway is implicated in the pathophysiology of various cardiovascular diseases, such as pulmonary hypertension and heart failure. Pharmacological modulation of sGC presents a promising therapeutic strategy. This guide provides a head-to-head comparison of Cinaciguat and other sGC activators and stimulators, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Two main classes of compounds that directly target sGC have emerged: sGC stimulators and sGC activators. sGC stimulators, such as riociguat and vericiguat, enhance the sensitivity of reduced (ferrous, Fe²⁺) sGC to endogenous NO and can also directly stimulate the enzyme to a lesser extent in an NO-independent manner.[1] In contrast, sGC activators, including Cinaciguat (BAY 58-2667), BAY 60-2770, and Ataciguat (HMR-1766), preferentially target and activate sGC that is in an oxidized (ferric, Fe³⁺) or heme-free state, which is often prevalent under conditions of oxidative stress when the enzyme is unresponsive to NO.[2][3][4]
Quantitative Comparison of sGC Activators and Stimulators
The following table summarizes the in vitro potency of Cinaciguat and other representative sGC modulators from published studies. Potency is expressed as the half-maximal effective concentration (EC₅₀) for sGC activation or the half-maximal inhibitory concentration (IC₅₀) for vasorelaxation.
| Compound | Class | Target sGC State | Assay System | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| Cinaciguat (BAY 58-2667) | Activator | Heme-free/Oxidized | Purified heme-free sGC | ~0.2 | [5] |
| sGC reporter cell line | 0.0103 (without ODQ) | [6] | |||
| sGC reporter cell line | 0.00148 (with ODQ) | [6] | |||
| BAY 60-2770 | Activator | Heme-free/Oxidized | sGC reporter cell line | 0.0054 (without ODQ) | [3][6] |
| sGC reporter cell line | 0.00039 (with ODQ) | [3][6] | |||
| Purified sGC (α1β1) | 0.592 | [7] | |||
| Purified sGC (α2β1) | 0.573 | [7] | |||
| Ataciguat (HMR-1766) | Activator | Heme-free/Oxidized | Purified bovine sGC | 0.51 | [8] |
| Rat thoracic aorta relaxation | 1.2 (without ODQ) | [8] | |||
| Rat thoracic aorta relaxation | 0.4 (with ODQ) | [8] | |||
| Vericiguat (BAY 1021189) | Stimulator | Reduced (Heme-containing) | sGC reporter cell line | 1.005 | [4] |
| sGC reporter cell line (with SNAP) | 0.039 | [4] | |||
| Riociguat (BAY 63-2521) | Stimulator | Reduced (Heme-containing) | Recombinant sGC-overexpressing cell line | MEC for 3-fold stimulation: 0.03 | [9] |
Note: ODQ (1H-[2][5]oxadiazolo[4,3-a]quinoxalin-1-one) is an oxidizing agent that converts sGC to its NO-insensitive, oxidized state. SNAP (S-nitroso-N-acetyl-d,l-penicillamine) is an NO donor.
Signaling Pathways of sGC Stimulators and Activators
The distinct mechanisms of action of sGC stimulators and activators are depicted in the signaling pathway diagram below.
Caption: Signaling pathway of sGC modulation.
Experimental Methodologies
Detailed protocols for key assays used to characterize sGC modulators are provided below.
Purified sGC Activity Assay
This assay measures the enzymatic activity of purified sGC in response to test compounds.
Materials:
-
Purified sGC enzyme
-
Assay buffer (e.g., 50 mM TEA/HCl, pH 7.4)
-
[α-³²P]GTP
-
MgCl₂
-
cGMP
-
Test compounds (Cinaciguat, other sGC modulators)
-
ODQ (for studying oxidized sGC)
-
NO donors (e.g., DEA/NO)
-
Stopping solution (e.g., 120 mM zinc acetate and 120 mM sodium carbonate)
-
Alumina columns
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, cGMP, and purified sGC enzyme.
-
To study heme-free sGC, a detergent like Tween 20 can be included to remove the heme moiety.[5] To study oxidized sGC, pre-incubate the enzyme with ODQ.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding [α-³²P]GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Separate the product, [³²P]cGMP, from the substrate, [α-³²P]GTP, using alumina column chromatography.
-
Quantify the amount of [³²P]cGMP using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ value for each compound.
Cell-Based cGMP Accumulation Assay
This assay quantifies the intracellular accumulation of cGMP in response to sGC modulators in whole cells.
Materials:
-
Cultured cells expressing sGC (e.g., rat aortic smooth muscle cells, or a recombinant cell line overexpressing sGC)[2][10]
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Test compounds
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
Pre-incubate the cells with a PDE inhibitor for a defined period to inhibit cGMP breakdown.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Terminate the reaction and lyse the cells.
-
Measure the concentration of cGMP in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the protein content of the cell lysate.
-
Plot the concentration-response curve and determine the EC₅₀ value.
Vascular Relaxation Organ Bath Assay
This ex vivo assay assesses the vasorelaxant effects of sGC modulators on isolated blood vessel rings.
Materials:
-
Isolated blood vessels (e.g., rat aorta, porcine coronary artery)[2][8]
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
Test compounds
Procedure:
-
Dissect and prepare rings of the desired blood vessel and mount them in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction in the vessel rings using a vasoconstrictor agent.
-
Once a stable plateau of contraction is reached, add the test compound in a cumulative manner to generate a concentration-response curve.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the IC₅₀ value for vasorelaxation for each compound.
Conclusion
Cinaciguat and other sGC activators represent a distinct class of compounds that effectively target the oxidized or heme-free form of sGC, which is prevalent in pathological conditions associated with oxidative stress. This mechanism is complementary to that of sGC stimulators, which act on the reduced, NO-sensitive form of the enzyme. The choice between an sGC activator and a stimulator for a specific therapeutic application will depend on the underlying pathophysiology and the redox state of the target tissue. The data and protocols presented in this guide provide a valuable resource for researchers working to advance the development of novel sGC-targeted therapies.
References
- 1. thecvc.ca [thecvc.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Nitric oxide-independent activation of soluble guanylate cyclase by BAY 60-2770 in experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into BAY 60-2770 activation and S-nitrosylation-dependent desensitization of soluble guanylyl cyclase via crystal structures of homologous Nostoc H-NOX domain complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Riociguat | sGC stimulator | Probechem Biochemicals [probechem.com]
- 10. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Signaling Effects of Cinaciguat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream signaling effects of Cinaciguat hydrochloride, a soluble guanylate cyclase (sGC) activator, with other alternatives, namely sGC stimulators like Riociguat and Vericiguat. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to the NO-sGC-cGMP Signaling Pathway
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial regulator of various physiological processes, most notably in the cardiovascular system. Under normal physiological conditions, endothelial cells produce NO, which diffuses to adjacent smooth muscle cells. There, it binds to the reduced (ferrous, Fe²⁺) heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. This increase in intracellular cGMP leads to the activation of cGMP-dependent protein kinase (PKG), which in turn mediates a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis.
In several pathological states, such as heart failure and pulmonary hypertension, this pathway is impaired. Oxidative stress can lead to the oxidation of the sGC heme iron to the ferric (Fe³⁺) state or even complete loss of the heme group, rendering the enzyme insensitive to NO. This has spurred the development of novel therapeutic agents that can directly target sGC to restore cGMP signaling. These agents fall into two main classes: sGC stimulators and sGC activators.
-
sGC Stimulators (e.g., Riociguat, Vericiguat): These compounds act on the reduced, heme-containing form of sGC. They can directly stimulate the enzyme to a limited extent and also sensitize it to endogenous NO, leading to a synergistic increase in cGMP production.[1][2]
-
sGC Activators (e.g., Cinaciguat): These agents are unique in that they preferentially target and activate the oxidized or heme-free forms of sGC, which are prevalent in disease states associated with oxidative stress.[1][3] This makes them particularly effective when the NO-sGC signaling is compromised.
This guide will focus on the downstream effects of the sGC activator this compound and compare its performance with the sGC stimulators Riociguat and Vericiguat.
Quantitative Performance Data
The following tables summarize key quantitative data for Cinaciguat, Riociguat, and Vericiguat from preclinical studies. It is important to note that the experimental conditions, such as the specific assay and the state of the sGC enzyme (reduced vs. oxidized/heme-free), can significantly influence the results. Therefore, direct comparisons of absolute values should be made with caution.
| Compound | Target | Assay System | EC50 for cGMP Production | Maximum cGMP Fold Increase | Citation(s) |
| Cinaciguat | Heme-free sGC | Purified enzyme | ~0.2 µM (194 ± 15 nM) | Not specified | [4] |
| Oxidized sGC | Endothelial cells (after ODQ) | 0.2 µM | Up to 134-fold | ||
| sGC | Endothelial cells (basal) | 0.3 µM | 8-fold | ||
| Riociguat | Reduced sGC | Isolated cardiac myocytes | Not specified | Significant increase at 10⁻⁶ M | [5] |
| Vericiguat | Reduced sGC | Preclinical models | Not specified | Dose-dependent increase | [6][7] |
| Compound | Model | Pre-constrictor | Vasodilation Effect | Citation(s) |
| Cinaciguat | Isolated porcine coronary arteries | K⁺ | 75% ± 12% relaxation at 100 nM | [4] |
| Isolated rat aortas | K⁺ | 71% ± 14% relaxation at 100 nM | [4] | |
| Riociguat | Rat precision-cut lung slices (PCLS) | Endothelin-1 (50 nM) | Significant dilation at 1 µM, 10 µM, and 32 µM | [8] |
| Isolated perfused rat lungs (IPL) | Endothelin-1 | More effective than Vericiguat in reducing PAP (10% reduction) | [8] | |
| Vericiguat | Rat precision-cut lung slices (PCLS) | Endothelin-1 (50 nM) | Significant dilation at 10 µM and 32 µM | [8] |
Signaling Pathways and Experimental Workflows
Cinaciguat Downstream Signaling Pathway
Caption: Downstream signaling pathway of Cinaciguat.
Comparative Mechanism of sGC Modulators
Caption: Comparative mechanism of sGC stimulators and activators.
Experimental Workflow for Vasodilation Assay
Caption: Workflow for isolated aortic ring vasodilation assay.
Experimental Protocols
sGC Activity Assay (cGMP Measurement)
Objective: To quantify the enzymatic activity of sGC by measuring the amount of cGMP produced from GTP in the presence of a test compound.
Materials:
-
Purified sGC enzyme or cell/tissue lysates
-
Test compounds (Cinaciguat, Riociguat, Vericiguat)
-
Reaction Buffer (e.g., 50 mM TEA-HCl, pH 7.4)
-
Guanosine triphosphate (GTP)
-
Magnesium chloride (MgCl₂)
-
[α-³²P]GTP (radiolabeled substrate)
-
cGMP standard solutions
-
Trichloroacetic acid (TCA) or other stop solution
-
Alumina columns for chromatography
-
Scintillation counter
-
Alternatively, a commercial cGMP enzyme immunoassay (EIA) kit can be used for a non-radioactive method.
Procedure:
-
Enzyme Preparation: Prepare purified sGC or cell/tissue lysates containing sGC. Determine the protein concentration of the preparation.
-
Reaction Mixture Preparation: In a reaction tube, combine the reaction buffer, MgCl₂, GTP, and [α-³²P]GTP (if using the radioactive method).
-
Incubation with Test Compound: Add varying concentrations of the test compound (Cinaciguat, Riociguat, or Vericiguat) to the reaction tubes. For sGC activators like Cinaciguat, the assay may be performed in the presence of an oxidizing agent like ODQ to assess activity on the oxidized enzyme.
-
Initiate Reaction: Add the sGC enzyme preparation to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution like TCA.
-
cGMP Quantification:
-
Radioactive Method: Separate the produced [α-³²P]cGMP from the unreacted [α-³²P]GTP using alumina column chromatography. Quantify the radioactivity of the eluted [α-³²P]cGMP using a scintillation counter.
-
EIA Method: Follow the manufacturer's protocol for the cGMP EIA kit. This typically involves a competitive binding assay where the amount of cGMP in the sample is inversely proportional to the signal produced.
-
-
Data Analysis: Construct concentration-response curves by plotting the amount of cGMP produced against the concentration of the test compound. Calculate the EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal response.
Isolated Aortic Ring Vasodilation Assay
Objective: To assess the vasodilatory effect of a test compound on pre-constricted arterial tissue.
Materials:
-
Laboratory animals (e.g., rats, rabbits)
-
Krebs-Henseleit solution (KHS)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Vasoconstrictor agent (e.g., phenylephrine, potassium chloride)
-
Test compounds (Cinaciguat, Riociguat, Vericiguat)
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and carefully dissect the thoracic aorta. Place the aorta in cold KHS.
-
Ring Preparation: Clean the aorta of adhering connective tissue and cut it into rings of approximately 3-5 mm in length.
-
Mounting: Mount each aortic ring in an organ bath chamber filled with KHS, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 2 g), with periodic washing with fresh KHS.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM).
-
Pre-constriction: After washing out the KCl, induce a stable, submaximal contraction with a vasoconstrictor agent like phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response: Once a stable contraction plateau is reached, add the test compound in a cumulative manner, increasing the concentration stepwise.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-constriction. Plot the percentage of relaxation against the log concentration of the test compound to generate a concentration-response curve and determine the EC₅₀ or IC₅₀ value.
Conclusion
This compound, as an sGC activator, presents a distinct mechanism of action compared to sGC stimulators like Riociguat and Vericiguat. Its ability to target the oxidized or heme-free form of sGC makes it a potentially valuable therapeutic agent in disease states characterized by high oxidative stress where the efficacy of NO-dependent and sGC stimulator therapies may be limited. The quantitative data, while not always directly comparable due to varying experimental conditions, consistently demonstrate the ability of Cinaciguat to potently increase cGMP levels and induce vasodilation, particularly in models mimicking pathological states. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate the relative potencies and therapeutic advantages of these different classes of sGC modulators. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The soluble guanylate cyclase stimulator riociguat and the soluble guanylate cyclase activator cinaciguat exert no direct effects on contractility and relaxation of cardiac myocytes from normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Cross-Species Pharmacological Profile of Cinaciguat Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Cinaciguat hydrochloride across various species, juxtaposed with other therapeutic alternatives. The data presented herein is collated from preclinical and experimental studies to offer an objective overview of its performance, supported by detailed experimental methodologies and visual representations of key biological pathways.
Cinaciguat (BAY 58-2667) is a novel soluble guanylate cyclase (sGC) activator.[1][2][3] Unlike sGC stimulators that require the presence of the reduced heme moiety of sGC, Cinaciguat preferentially activates the enzyme in its oxidized or heme-free state.[3][4][5] This unique mechanism of action makes it a promising therapeutic agent in conditions associated with increased oxidative stress where the efficacy of traditional nitric oxide (NO) donors and sGC stimulators may be compromised.[4][6]
Comparative Efficacy and Potency
The following tables summarize the quantitative data on the pharmacological effects of this compound in various species and in comparison to other sGC modulators.
Table 1: In Vitro Vasodilatory Effects and sGC Activation
| Species/System | Preparation | Agonist | Potency (EC50/IC50) | Efficacy (Maximal Effect) | Comparator(s) | Key Findings | Reference(s) |
| Porcine | Coronary Arteries | Cinaciguat | ~0.2 µM (for sGC activation) | Time- and concentration-dependent relaxation | - | Irreversible activation of sGC; effect increases with time. | [7] |
| Rabbit | Saphenous Artery Rings | Cinaciguat | - | 160-fold more potent than BAY 41-2272 | BAY 41-2272, SNP, 3-morpholinosydnonimine | Significantly more potent than an sGC stimulator and NO donors. | [4] |
| Mouse | Aortas (apo-sGC mice) | Cinaciguat | IC50 = 0.2 nM | - | BAY 41-2272 | Threefold lower IC50 in apo-sGC mice compared to wild-type, suggesting preferential activation of heme-free sGC. | [8] |
| Mouse | Aortas (Wild-type) | Cinaciguat | IC50 = 0.7 nM | - | BAY 41-2272 | Demonstrates activity even in healthy tissue, suggesting a basal pool of heme-free sGC. | [8] |
| Human | Platelets | Cinaciguat | EC50 = 15 nM | ~1% of NO | NO | Potent activator but with lower maximal effect compared to NO. | [8] |
| Human | Platelets (ODQ-treated) | Cinaciguat | EC50 = 13 nM | ~25% of NO | NO | Potency is maintained in the presence of an sGC oxidizer, while NO efficacy is abolished. | [8] |
Table 2: In Vivo Hemodynamic and Cardioprotective Effects
| Species | Model | Treatment | Dose | Primary Outcome(s) | Comparator(s) | Key Findings | Reference(s) |
| Ovine (Fetal Lamb) | Pulmonary Hypertension | Cinaciguat | 0.1–100 µg | >4-fold increase in pulmonary blood flow; 80% decrease in PVR | Acetylcholine | More potent and sustained pulmonary vasodilation compared to an NO synthase stimulator. | [4] |
| Rabbit | Myocardial Ischemia/Reperfusion | Cinaciguat (pre-ischemia) | 10 µg/kg | 63% reduction in infarct size | Vehicle | Significant cardioprotection when administered before ischemia. | [9][10] |
| Rabbit | Myocardial Ischemia/Reperfusion | Cinaciguat (at reperfusion) | 10 µg/kg | 41% reduction in infarct size | Vehicle | Cardioprotective effects are also observed when administered at the time of reperfusion. | [9][10] |
| Mouse | Myocardial Ischemia/Reperfusion | Cinaciguat (pre-ischemia) | 10 µg/kg | 80% reduction in infarct size | Vehicle | Robust cardioprotection and preservation of cardiac function. | [9][10] |
| Mouse | Myocardial Ischemia/Reperfusion | Cinaciguat (at reperfusion) | 10 µg/kg | 63% reduction in infarct size | Vehicle | Significant reduction in infarct size even when given at reperfusion. | [9][10] |
| Dog | Cardiopulmonary Bypass | Cinaciguat (pre-conditioning) | 25 µg/h | Improved myocardial and endothelial function; higher coronary blood flow | Vehicle | Pre-conditioning with Cinaciguat protects against ischemia-reperfusion injury. | [11] |
| Rat | Type-1 Diabetes | Cinaciguat | 10 mg/kg/day (p.o.) | Ameliorated glomerular damage; reduced ERK1/2 activity and TGF-ß expression | Vehicle | Protective effects on diabetic nephropathy. | [2][12] |
Signaling Pathways and Mechanisms
Cinaciguat's primary mechanism of action involves the direct activation of sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This in turn activates protein kinase G (PKG), which mediates a range of downstream effects including vasodilation, inhibition of platelet aggregation, and anti-remodeling properties.[3][13]
A key aspect of Cinaciguat's cardioprotective effects appears to be linked to the generation of hydrogen sulfide (H₂S) in a PKG-dependent manner. This novel pathway contributes to the reduction of ischemia-reperfusion injury.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide to facilitate replication and further investigation.
Isometric Tension Vasomotor Studies
-
Tissue Preparation: Porcine hearts or rat thoracic aortas are obtained and immediately transported to the laboratory. Coronary arteries or aortas are dissected and cut into rings.[7]
-
Apparatus: Vessel rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
Procedure: Rings are pre-contracted with a vasoconstrictor (e.g., U46619 or phenylephrine). Once a stable contraction is achieved, cumulative concentrations of Cinaciguat or comparator compounds are added to the bath.
-
Data Analysis: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-contraction. EC₅₀ or IC₅₀ values are calculated from the concentration-response curves.[7]
Determination of cGMP Levels in Vascular Tissue
-
Sample Collection: After vasomotor studies, tissue rings are snap-frozen in liquid nitrogen.
-
Extraction: Tissues are homogenized in an appropriate buffer (e.g., trichloroacetic acid).
-
Quantification: cGMP levels in the supernatant are determined using a commercially available enzyme immunoassay (EIA) kit.
-
Normalization: cGMP content is normalized to the protein content of the tissue homogenate.[7]
In Vivo Myocardial Ischemia-Reperfusion Model
-
Animal Models: Male New Zealand White rabbits or adult male ICR mice are commonly used.[9][10]
-
Surgical Preparation: Animals are anesthetized, and a thoracotomy is performed to expose the heart. A ligature is placed around a major coronary artery (e.g., left anterior descending).
-
Ischemia/Reperfusion: The ligature is tightened to induce regional ischemia for a defined period (e.g., 25-30 minutes), followed by release of the ligature to allow for reperfusion (e.g., 2-3 hours).
-
Drug Administration: Cinaciguat or vehicle is administered intravenously or intraperitoneally either before the onset of ischemia or at the beginning of reperfusion.[9][10]
-
Infarct Size Measurement: At the end of reperfusion, the heart is excised, and the area at risk and the infarcted area are delineated using Evans blue dye and triphenyltetrazolium chloride (TTC) staining, respectively. Infarct size is expressed as a percentage of the area at risk.[9]
Conclusion
The cross-species data consistently demonstrate that this compound is a potent activator of soluble guanylate cyclase, with a unique pharmacological profile that makes it particularly effective in conditions of oxidative stress. Its ability to induce potent and sustained vasodilation, coupled with its significant cardioprotective effects observed across multiple animal models, underscores its therapeutic potential. In direct comparisons, Cinaciguat often exhibits greater potency than sGC stimulators and NO donors, especially when the sGC enzyme is in an oxidized or heme-free state. Further research is warranted to fully elucidate its clinical utility in cardiovascular diseases.
References
- 1. Cinaciguat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-conditioning with the soluble guanylate cyclase activator Cinaciguat reduces ischaemia-reperfusion injury after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinaciguat ameliorates glomerular damage by reducing ERK1/2 activity and TGF-ß expression in type-1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Cinaciguat's Effects on Normal vs. Oxidized Soluble Guanylate Cyclase (sGC)
A Guide for Researchers in Pharmacology and Drug Development
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in vasodilation and other key physiological processes.[1][2] Its activity is dependent on the redox state of its prosthetic heme group. Under normal physiological conditions, the heme is in the reduced (ferrous, Fe²⁺) state and is responsive to NO.[3][4] However, in various pathophysiological conditions associated with oxidative stress, the sGC heme can be oxidized to the ferric (Fe³⁺) state or lost entirely, rendering the enzyme insensitive to NO.[5][6] This guide provides a comparative analysis of Cinaciguat (BAY 58-2667), an sGC activator, and its differential effects on normal (reduced) versus oxidized sGC, supported by experimental data.
Mechanism of Action: sGC Activators vs. Stimulators
Pharmacological agents targeting sGC are broadly classified into two groups:
-
sGC Stimulators (e.g., Riociguat, Vericiguat): These compounds, such as YC-1 and BAY 41–2272, act on sGC when its heme group is in the reduced (Fe²⁺) state.[5][7] They work synergistically with NO, sensitizing the enzyme to its endogenous ligand.[1][8]
-
sGC Activators (e.g., Cinaciguat): This class of compounds preferentially targets sGC that is in the NO-insensitive oxidized (Fe³⁺) or heme-free (apo-sGC) state.[5][8][9] Cinaciguat activates the enzyme by binding to the now-vacant heme pocket, mimicking the heme group and inducing a conformational change that stimulates cGMP production independently of NO.[1][7][10][11]
This distinct mechanism suggests that sGC activators like Cinaciguat could be particularly advantageous in diseases characterized by high oxidative stress, where the population of NO-unresponsive sGC is elevated.[5][12]
Comparative Efficacy: Quantitative Analysis
Experimental data consistently demonstrate that Cinaciguat's potency is dramatically enhanced when sGC is in an oxidized or heme-free state compared to its normal, reduced state. This potentiation is a hallmark of its therapeutic potential in oxidative disease models.
| Parameter | sGC State | Value | Experimental Context | Reference |
| EC₅₀ | Heme-free | ~0.2 µM | Purified sGC in the presence of Tween 20 to remove heme. | [13] |
| EC₅₀ | Normal (Reduced) | 0.3 µM | sGC activity in endothelial cells under normal conditions. | [14] |
| EC₅₀ | Oxidized (ODQ-treated) | 0.2 µM | sGC activity in endothelial cells after oxidation with ODQ. | [14] |
| Maximal Activation | Normal (Reduced) | ~8-fold increase | sGC activity in endothelial cells. | [14] |
| Maximal Activation | Oxidized (ODQ-treated) | ~134-fold increase | sGC activity in endothelial cells after oxidation with ODQ. | [14] |
| Potentiation | Oxidized (ODQ-treated) | 14 to 64-fold increase | cGMP generation in pulmonary artery smooth muscle cells (PASMCs) from fetal sheep after ODQ treatment. | [15][16] |
| Activity vs. Max | Oxidized (Fe³⁺) | ~10-15% of max DEA/NO activity | Effect of Cinaciguat on ODQ-oxidized purified sGC. | [13] |
Visualizing the Signaling Pathways
The diagrams below illustrate the distinct mechanisms by which NO and Cinaciguat activate sGC.
Caption: Standard activation pathway of normal (reduced) sGC by nitric oxide.
Caption: Cinaciguat activation pathway targeting oxidized or heme-free sGC.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the activity of Cinaciguat on sGC.
In Vitro sGC Activity Assay with Purified Enzyme
This assay quantifies the enzymatic activity of sGC by measuring the amount of cGMP produced from the substrate GTP.
Objective: To determine the EC₅₀ and maximal activation of Cinaciguat on purified sGC in its normal, oxidized, and heme-free states.
Materials:
-
Purified recombinant sGC
-
Cinaciguat stock solution
-
GTP (substrate)
-
Assay Buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 3 mM DTT, 0.1 mM GTP)
-
1H-[13][17]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) for inducing oxidation
-
Tween 20 for inducing heme-free state
-
Reaction termination solution (e.g., EDTA)
-
cGMP detection kit (e.g., ELISA or Radioimmunoassay)
Procedure:
-
Enzyme Preparation:
-
Normal (Reduced) sGC: Use purified sGC directly in an assay buffer containing a reducing agent like DTT.
-
Oxidized sGC: Pre-incubate purified sGC with a molar excess of ODQ (e.g., 10 µM) for 10-15 minutes at 37°C to ensure complete oxidation of the heme group.[7][15]
-
Heme-free sGC: Prepare the reaction buffer with 2% Tween 20 to facilitate the removal of the heme group from the enzyme.[13][14]
-
-
Reaction Setup: In a microplate, add the assay buffer and the prepared sGC enzyme (normal, oxidized, or heme-free).
-
Compound Addition: Add varying concentrations of Cinaciguat to the wells. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Initiate Reaction: Start the enzymatic reaction by adding GTP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate Reaction: Stop the reaction by adding a termination solution, such as EDTA, to chelate Mg²⁺.
-
cGMP Quantification: Measure the concentration of cGMP in each well using a validated ELISA or radioimmunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the Cinaciguat concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ and maximal activation values.
Experimental Workflow Visualization
Caption: A generalized workflow for determining Cinaciguat's activity on sGC.
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Maturation, inactivation, and recovery mechanisms of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo [frontiersin.org]
- 5. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights into soluble guanylyl cyclase activation derived from improved heme-mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of cinaciguat (BAY 58-2667) bound to Nostoc H-NOX domain reveals insights into heme-mimetic activation of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Cinaciguat with PDE5 Inhibitors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the soluble guanylate cyclase (sGC) activator, cinaciguat, and phosphodiesterase type 5 (PDE5) inhibitors, with a focus on their potential for synergistic therapeutic effects. Designed for researchers, scientists, and drug development professionals, this document outlines the distinct and complementary mechanisms of action of these two drug classes, presents available experimental data, and details relevant methodologies for further investigation.
Introduction: Targeting the Nitric Oxide-Soluble Guanylate Cyclase-Cyclic Guanosine Monophosphate (NO-sGC-cGMP) Pathway
The NO-sGC-cGMP signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[1] Dysregulation of this pathway is implicated in the pathophysiology of various cardiovascular diseases, including heart failure and pulmonary hypertension.[1][2] Both cinaciguat and PDE5 inhibitors modulate this pathway to enhance cGMP signaling, but through distinct mechanisms, creating a strong rationale for their combined use to achieve synergistic effects.
Cinaciguat is an sGC activator that directly stimulates cGMP production, particularly in a nitric oxide (NO)-independent manner.[1] It preferentially acts on the oxidized or heme-free form of sGC, which is prevalent in disease states associated with oxidative stress.[3][4] In contrast, PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, work downstream by preventing the degradation of cGMP by the PDE5 enzyme.[2][5] This leads to an accumulation of cGMP and prolongs its signaling effects.
Mechanisms of Action: A Complementary Approach
The distinct mechanisms of cinaciguat and PDE5 inhibitors are illustrated in the signaling pathway diagram below. Cinaciguat acts as a direct producer of the second messenger cGMP, while PDE5 inhibitors prevent its breakdown. This dual approach of increasing production and blocking degradation of cGMP suggests a high potential for a synergistic therapeutic effect.
Comparative Performance Data
While direct head-to-head preclinical studies quantifying the synergy between cinaciguat and a PDE5 inhibitor are limited, data from studies using other sGC stimulators in combination with PDE5 inhibitors provide valuable insights.
A preclinical study in a rat model of erectile dysfunction demonstrated that the combination of the sGC stimulator BAY 60-4552 and the PDE5 inhibitor vardenafil resulted in additive beneficial effects, fully restoring erectile responses to levels seen in healthy control animals. In contrast, clinical trials combining the sGC stimulator riociguat with sildenafil in patients with pulmonary arterial hypertension (the PATENT PLUS study) were terminated due to an increased incidence of hypotension without a clear benefit, highlighting the need for careful dose-finding and patient selection when combining these drug classes.[6] Conversely, a study in healthy volunteers showed that the co-administration of the sGC stimulator vericiguat and sildenafil was generally well-tolerated with minimal effects on blood pressure.[7]
The following tables summarize key pharmacodynamic and pharmacokinetic parameters for cinaciguat and a representative PDE5 inhibitor, sildenafil.
| Parameter | Cinaciguat | Sildenafil | Reference |
| Mechanism of Action | Direct sGC activator (NO-independent) | PDE5 inhibitor | [1],[8] |
| Effect on cGMP | Increases production | Decreases degradation | [4],[8] |
| EC₅₀ for sGC activation | ~0.2 µM (heme-free enzyme) | N/A | [9] |
| IC₅₀ for PDE5 inhibition | N/A | 3.5 nM | [8],[10] |
| Primary Therapeutic Indication (Investigational/Approved) | Acute Decompensated Heart Failure | Erectile Dysfunction, Pulmonary Arterial Hypertension | [1],[2] |
Table 1. Comparative Pharmacodynamics of Cinaciguat and Sildenafil.
| Parameter | Cinaciguat | Sildenafil | Reference |
| Route of Administration | Intravenous (investigational) | Oral | [1],[8] |
| Metabolism | Hepatic | Hepatic (primarily CYP3A4) | [1],[11] |
| Half-life | Varies with dose | ~4 hours | [1],[11] |
| Potential for Drug Interactions | To be further determined in clinical trials | Contraindicated with nitrates; caution with CYP3A4 inhibitors/inducers | [6],[11] |
Table 2. Comparative Pharmacokinetics of Cinaciguat and Sildenafil.
Experimental Protocols
To further investigate the synergistic potential of cinaciguat and PDE5 inhibitors, the following experimental protocols are recommended.
In Vitro Assessment of cGMP Levels
Objective: To quantify the effects of cinaciguat, a PDE5 inhibitor, and their combination on intracellular cGMP concentrations in vascular smooth muscle cells.
Methodology: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a standard method for the quantification of cGMP in cell lysates and tissue homogenates.[12][13]
Protocol:
-
Cell Culture and Treatment: Culture vascular smooth muscle cells to confluence in appropriate multi-well plates. Treat cells with varying concentrations of cinaciguat, a PDE5 inhibitor (e.g., sildenafil), and a combination of both for a specified incubation period.
-
Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer to release intracellular cGMP.
-
ELISA Procedure:
-
Add standards and samples to wells of a microtiter plate pre-coated with a cGMP-specific antibody.
-
Add a fixed amount of enzyme-labeled cGMP (e.g., cGMP-HRP) to each well. This will compete with the cGMP in the sample for binding to the antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Use this curve to determine the cGMP concentration in the experimental samples.
Ex Vivo Assessment of Vasodilation
Objective: To evaluate the synergistic effects of cinaciguat and a PDE5 inhibitor on the relaxation of isolated arterial rings.
Methodology: Isolated Organ Bath/Wire Myography
Isolated organ bath or wire myography techniques are the gold standard for assessing the contractile and relaxant properties of isolated blood vessels.[14][15][16]
Protocol:
-
Tissue Preparation: Isolate arterial segments (e.g., thoracic aorta or pulmonary artery) from a suitable animal model. Cut the artery into rings of a standardized width.
-
Mounting: Mount the arterial rings in an organ bath or wire myograph chamber filled with a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration and Pre-constriction: Allow the tissue to equilibrate under a resting tension. Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable contraction.[17]
-
Cumulative Concentration-Response Curves: Add cumulative concentrations of cinaciguat, a PDE5 inhibitor, or their combination to the organ bath and record the relaxation response as a percentage of the pre-constriction.
-
Data Analysis: Plot the concentration-response curves and calculate the EC₅₀ (the concentration that produces 50% of the maximal response) for each condition. Isobolographic analysis can be used to formally assess for synergy.
Conclusion and Future Directions
The distinct and complementary mechanisms of action of cinaciguat and PDE5 inhibitors provide a strong theoretical basis for their synergistic use in treating diseases characterized by impaired cGMP signaling. Preliminary evidence from preclinical and clinical studies with other sGC modulators suggests that this combination has the potential to be a powerful therapeutic strategy. However, the risk of hypotension requires careful consideration and highlights the importance of well-designed dose-escalation and safety studies.
Further research is warranted to directly compare the effects of cinaciguat and various PDE5 inhibitors, both alone and in combination, across a range of in vitro and in vivo models. Such studies will be crucial for determining the optimal drug ratios and dosing regimens to maximize therapeutic synergy while minimizing adverse effects. The experimental protocols outlined in this guide provide a framework for conducting these essential investigations. The continued exploration of this combination therapy holds promise for the development of novel and more effective treatments for cardiovascular and other related diseases.
References
- 1. redheracles.net [redheracles.net]
- 2. Treatment Selection in Pulmonary Arterial Hypertension: Phosphodiesterase Type 5 Inhibitors versus Soluble Guanylate Cyclase Stimulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Multifaceted Potential of Sildenafil in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Evaluation of the Influence of Sildenafil on the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Vericiguat in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. [Preparation of rabbit monoclonal antibody against cGMP and development of competitive ELISA for cGMP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
- 15. researchgate.net [researchgate.net]
- 16. reprocell.com [reprocell.com]
- 17. Riociguat versus sildenafil on hypoxic pulmonary vasoconstriction and ventilation/perfusion matching - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Cinaciguat Hydrochloride's Effects: A Comparative Guide for Researchers
An objective analysis of Cinaciguat hydrochloride's performance across various experimental settings, providing researchers, scientists, and drug development professionals with a comprehensive guide to its effects and comparability with alternative compounds.
Cinaciguat (BAY 58-2667) is a soluble guanylate cyclase (sGC) activator that has garnered significant interest for its potential therapeutic applications in cardiovascular diseases, particularly in conditions associated with oxidative stress.[1][2] Unlike sGC stimulators, such as riociguat, which require a reduced heme group on the sGC enzyme for their activity, cinaciguat preferentially activates sGC in its oxidized or heme-free state.[1][2][3] This unique mechanism of action makes it a promising candidate for treating diseases where nitric oxide (NO) signaling is impaired. This guide provides a comparative overview of the reported effects of cinaciguat across different studies, offering insights into the reproducibility of its actions and detailing the experimental protocols used to elicit these findings.
Mechanism of Action
Cinaciguat activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[4] sGC is a heterodimeric protein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Increased levels of cGMP then activate cGMP-dependent protein kinase (PKG), leading to a cascade of downstream effects, most notably vasodilation.[6]
In pathological conditions characterized by high oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[1][6] Cinaciguat bypasses this limitation by binding to the heme pocket of the NO-insensitive sGC, thereby activating the enzyme and restoring cGMP production.[3][6]
References
- 1. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinaciguat - Wikipedia [en.wikipedia.org]
- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cinaciguat Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cinaciguat hydrochloride, a guanylate cyclase activator used in research. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of regulations and best practices. While a specific Safety Data Sheet (SDS) for this compound from one supplier indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to treat all research chemicals with caution. General principles of pharmaceutical and chemical waste management from regulatory bodies like the Environmental Protection Agency (EPA) should always be followed.[1][2]
Key tenets of responsible disposal include:
-
Avoidance of Sewer Systems: Never dispose of this compound down the drain.[3][4][5] Low levels of drugs in surface waters can have adverse effects on aquatic wildlife.[3]
-
Segregation of Waste: Do not mix chemical waste with regular trash or other waste streams.[4][6]
-
Professional Disposal: All chemical waste should be collected and disposed of by a licensed hazardous waste management company.[7][8]
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Lab coat
-
Chemically resistant gloves
2. Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container. The container must be compatible with the chemical.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be collected as chemical waste.
-
Solutions: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not mix with other solvent wastes unless approved by your institution's environmental health and safety (EHS) department.
3. Labeling: Properly label the waste container with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as required by your institution)
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
4. Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from general traffic.
5. Disposal Request: Contact your institution's EHS department or the designated chemical waste management office to arrange for a pickup of the waste.[7] Follow their specific procedures for requesting a disposal.
Quantitative Data Summary
| Parameter | Guideline | Regulatory Context |
| Sewer Discharge | Prohibited for hazardous waste pharmaceuticals.[2][3] | EPA Resource Conservation and Recovery Act (RCRA)[1][2] |
| pH of Aqueous Waste | Must be between 5.5 and 9.0 for approved sewer discharge.[5] | Local and municipal water regulations |
| P-listed Waste Limit | 1 quart of P-listed acutely toxic waste in a satellite accumulation area.[9] | RCRA |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. mtu.edu [mtu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. web.uri.edu [web.uri.edu]
Essential Safety and Handling Protocols for Cinaciguat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical guidance for the handling of Cinaciguat hydrochloride in a laboratory setting. Given the varying information on its hazard classification, a cautious approach is recommended, treating it as a potentially hazardous compound. Adherence to these procedures is crucial for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) from some suppliers may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is best practice to utilize a standard set of personal protective equipment when handling this and any other research compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-grade gloves when handling the solid compound or solutions.[1] Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat or Gown | A disposable, long-sleeved gown with tight-fitting cuffs is recommended to protect against spills.[2] Gowns should be changed every two to three hours or immediately after a spill.[2] |
| Eye Protection | Safety Goggles | Wear chemical splash goggles to protect eyes from dust particles and liquid splashes.[2] Standard eyeglasses are not sufficient.[2] |
| Respiratory Protection | Face Mask or Respirator | Use a disposable face mask.[2] In cases where aerosolization is possible (e.g., weighing, preparing concentrated solutions), a fit-tested N95 respirator should be used, preferably within a certified chemical fume hood or biological safety cabinet.[1] |
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound at -20°C in a desiccated environment.[3]
-
The storage area should be clearly labeled and restricted to authorized personnel.
Preparation of Solutions:
-
All handling of the solid compound, including weighing and initial solubilization, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
This compound is soluble in DMSO at a concentration of 10 mg/mL.[3]
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Experimental Use:
-
Always wear the recommended PPE when handling solutions containing this compound.
-
Conduct all experimental procedures that involve the compound within a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, follow the first aid measures outlined below.
Emergency Procedures
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[4] |
| Ingestion | Rinse the mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention.[4] |
Spill Management and Disposal Plan
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
For small spills of the solid, carefully pick up the material mechanically.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal:
-
All waste materials containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[5]
-
Do not dispose of this compound or its solutions down the drain or in regular trash.[5][6]
-
Collect all waste in clearly labeled, sealed containers.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Chemical Spill Response Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
